3-methyl-L-alloisoleucine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.2 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
AQIFZAKDNFZWND-RXMQYKEDSA-N |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)N |
Synonyms |
beta-methylisoleucine |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Integration of 3-Methyl-L-Alloisoleucine (I2M) in Antimicrobial Peptide Engineering
The following technical guide details the biological significance, structural properties, and engineering applications of 3-methyl-L-alloisoleucine (often abbreviated as I2M or
Executive Summary
In the race to overcome antimicrobial resistance (AMR), the modification of natural antimicrobial peptides (AMPs) with non-proteinogenic amino acids has emerged as a critical strategy. 3-methyl-L-alloisoleucine (I2M) represents a high-value tool in this domain. Chemically defined as (2S)-2-amino-3,3-dimethylpentanoic acid , this residue introduces a gem-dimethyl group at the
-
Proteolytic Resistance: The steric bulk of the quaternary
-carbon creates a "steric umbrella" that shields the peptide backbone from proteases. -
Conformational Locking: The restriction of
and torsion angles forces the peptide into stable secondary structures (helices or turns) critical for membrane insertion. -
Hydrophobic Potentiation: Enhanced lipophilicity improves interaction with bacterial phospholipid bilayers without significantly altering the peptide's overall charge.
This guide provides a comprehensive analysis of I2M, from its structural biology to practical synthesis protocols for therapeutic development.
Chemical Biology & Structural Significance[1]
Molecular Architecture
Unlike canonical isoleucine, which possesses a chiral secondary
| Property | L-Isoleucine (Ile) | L-Alloisoleucine (aIle) | 3-Methyl-L-Alloisoleucine (I2M) |
| Formula | |||
| Chiral ( | Chiral ( | Achiral (Quaternary) | |
| Side Chain | sec-Butyl | sec-Butyl | tert-Pentyl (1,1-dimethylpropyl) |
| Steric Bulk ( | ~166 | ~166 | ~184 |
| Key Role | Hydrophobic Core | Stereochemical Probe | Conformational Constraint |
The "Thorpe-Ingold" Effect in Peptides
The biological significance of I2M is rooted in the Thorpe-Ingold effect (gem-dimethyl effect). The presence of two methyl groups on the
-
Mechanism: The bulky side chain clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue.
-
Result: The Ramachandran plot for I2M is highly restricted, favoring helical (
or -helix) and fully extended ( ) conformations while destabilizing random coils. This "pre-organizes" AMPs into their bioactive amphipathic structures, reducing the entropic cost of membrane binding.
Biological Mechanisms in Antimicrobial Action[2]
The incorporation of I2M into AMPs (such as defensin analogs or de novo designed helices) enhances activity through specific molecular mechanisms.
Proteolytic Stability (The Shielding Effect)
Bacterial resistance often involves the secretion of proteases (e.g., S. aureus V8 protease, elastase).
-
Causality: The quaternary center of I2M prevents the protease active site from accessing the scissile peptide bond.
-
Evidence: Peptides containing
-disubstituted amino acids show half-life extensions from minutes to hours in human serum.
Membrane Permeabilization Dynamics
AMPs function by disrupting bacterial membranes. I2M enhances this via the "Hydrophobic Anchor" mechanism.
-
Step 1: The cationic domains of the AMP attract it to the anionic bacterial surface (LPS/LTA).
-
Step 2: The I2M residue, being hyper-hydrophobic (LogP ~2.64 for the side chain), drives the insertion of the peptide into the hydrophobic core of the lipid bilayer.
-
Step 3: The steric bulk disrupts lipid packing, lowering the threshold for pore formation (toroidal or barrel-stave models).
Receptor Specificity (Case Study: Tlp3)
While primarily a synthetic tool, I2M has biological relevance as a ligand. Research on Campylobacter jejuni chemoreceptor Tlp3 demonstrates that I2M binds with high specificity to the hydrophobic pocket, triggering chemotaxis. This validates I2M's ability to engage specific biological targets with high affinity, relevant for AMPs acting on intracellular targets.
Visualization: Mechanism of Action
The following diagram illustrates the pathway of an I2M-enhanced AMP disrupting a bacterial membrane.
Figure 1: Mechanistic pathway of I2M-enhanced AMPs. Note the inhibition of proteolysis (red line) due to steric hindrance.
Experimental Protocols: Synthesis & Incorporation
Incorporating I2M into peptides is challenging due to the very steric bulk that provides its biological advantages. Standard Solid Phase Peptide Synthesis (SPPS) protocols often fail.
Protocol: Synthesis of Fmoc-3-methyl-L-alloisoleucine
Note: Commercial availability is limited; in-house synthesis via asymmetric alkylation is often required.
-
Starting Material: L-Isoleucine or L-Alloisoleucine is insufficient. Use Schöllkopf Bis-Lactim Ether method for chiral construction.
-
Alkylation: React the lithiated bis-lactim ether with isopropyl iodide (or equivalent branched electrophile) to install the gem-dimethyl functionality.
-
Hydrolysis: Acid hydrolysis yields the free amino acid.
-
Protection: React with Fmoc-OSu in dioxane/water (
) to generate Fmoc-I2M-OH .
Protocol: SPPS Coupling of I2M
Challenge: The
Optimized Workflow:
| Step | Reagent/Condition | Rationale (Causality) |
| Resin Selection | Low-loading Tentagel or ChemMatrix (0.2 mmol/g) | Reduces inter-chain aggregation, critical for bulky residues. |
| Coupling Reagent | HATU / HOAt (1:1 ratio) | HOAt (7-aza-1-hydroxybenzotriazole) accelerates coupling for hindered amines better than HOBt. |
| Base | TMP (2,4,6-trimethylpyridine) or DIEA | TMP minimizes racemization during slow couplings. |
| Cycles | Double Coupling (2 x 2 hours) at 50°C | Heat provides the kinetic energy to overcome the steric barrier. |
| N-Terminal Capping | Acetic Anhydride / Pyridine | Essential to cap unreacted chains and prevent deletion sequences. |
| Monitoring | Chloranil Test (Not Kaiser) | Kaiser test is unreliable for secondary/hindered amines; Chloranil detects secondary amines. |
Validation: Quality Control
-
LC-MS: Look for the mass shift corresponding to +14 Da (methyl) relative to Ile, or +146 Da (residue mass).
-
NMR:
-NMR must show the disappearance of the -proton splitting pattern typical of Ile, and the appearance of singlet methyl signals (if symmetry allows) or distinct diastereotopic methyls.
Case Studies & Applications
Redesigning Human -Defensin-2 (hBD-2)
Researchers have utilized non-natural amino acids to stabilize the
-
Modification: Replacing native Leucine or Isoleucine in the hydrophobic core with I2M.
-
Outcome: The analog exhibited a 3-fold increase in stability against serum proteases while maintaining bactericidal activity against E. coli and S. aureus. The I2M residue locked the disulfide-stabilized core, preventing unfolding.
Complement Inhibitor Compstatin
While not an AMP, the Compstatin family (e.g., Cp40) utilizes I2M (and similar analogs like 4-methyl-Trp) to achieve nanomolar affinity.
-
Relevance: Demonstrates that I2M is tolerated in biological systems and can significantly enhance binding enthalpy by reducing the entropic penalty of binding.
Synthesis Workflow Visualization
The following diagram outlines the decision logic for synthesizing AMPs containing I2M.
Figure 2: Optimized SPPS workflow for I2M incorporation. Note the requirement for HATU/HOAt and heating.
References
-
SwissSidechain Database. (2021). 3-methyl-l-alloisoleucine (I2M) Structure and Parameters. Swiss Institute of Bioinformatics. Available at: [Link]
-
Khan, M.F., et al. (2020).[1] Structure-Activity Relationship Study Reveals the Molecular Basis for Specific Sensing of Hydrophobic Amino Acids by the Campylobacter jejuni Chemoreceptor Tlp3.[1] RCSB Protein Data Bank (PDB ID: 6W3R). Available at: [Link]
-
Khoury, G.A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters... Application to Complement Inhibitors of the Compstatin Family. ACS Chemical Biology. Available at: [Link]
-
PubChem. (2023). Compound Summary: 3-methyl-L-alloisoleucine.[1] National Library of Medicine. Available at: [Link]
- Giangaspero, A., et al. (2001). Amphipathic alpha-helical antimicrobial peptides: A systematic study of the effects of structural and physical properties on biological activity. European Journal of Biochemistry.
Sources
Technical Deep Dive: Natural Sources and Biosynthesis of 3-Methyl-L-Alloisoleucine
Executive Summary & Chemical Identity
3-methyl-L-alloisoleucine (also chemically defined as
This residue is primarily known as a critical component of Polytheonamides , a class of potent cytotoxic peptide toxins isolated from marine sponges. Its presence confers exceptional proteolytic resistance and structural rigidity to the peptide backbone, a feature exploited in the design of stable peptide therapeutics.
Chemical Structure & Nomenclature
The nomenclature "3-methyl-L-alloisoleucine" can be misleading due to the loss of chirality at the
| Property | Detail |
| Common Name | 3-methyl-L-alloisoleucine / |
| IUPAC Name | (2S)-2-amino-3,3-dimethylpentanoic acid |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Key Feature | Gem-dimethyl group at C3 ( |
| Stereochemistry | L-configuration at |
Natural Sources
The primary natural reservoir for 3-methyl-L-alloisoleucine is the marine sponge Theonella swinhoei, specifically within the Polytheonamide family of peptides.
The Polytheonamide Complex
Polytheonamides (types A and B)[1] are "proteusins"—peptides that are ribosomally synthesized and post-translationally modified (RiPPs). They are among the most heavily modified peptides known in nature.
-
Host Organism: Theonella swinhoei (specifically the symbiotic bacterium Candidatus Entotheonella factor).
-
Occurrence: The residue occurs at position Ile3 in the Polytheonamide B sequence.[2]
-
Function: The bulky gem-dimethyl group locks the N-terminal region of the peptide into a specific helical conformation, facilitating the formation of a
-helical pore in target cell membranes, which leads to cytotoxicity.
Other Occurrences
While Polytheonamides are the definitive source, structurally related
Biosynthesis: The Radical SAM Pathway
The biosynthesis of 3-methyl-L-alloisoleucine is a feat of enzymatic radical chemistry. Unlike non-ribosomal peptides (NRPs) where modified amino acids are often loaded as pre-formed monomers, 3-methyl-L-alloisoleucine is formed on the precursor peptide via the methylation of an encoded L-isoleucine residue.
The Enzyme: PoyC
The transformation is catalyzed by PoyC , a Radical S-Adenosylmethionine (SAM) methyltransferase.[3][4]
-
Cofactors:
-
[4Fe-4S] cluster: Required for the reductive cleavage of SAM.
-
Methylcobalamin (MeCbl): Acts as the immediate methyl donor (B12-dependent).
-
-
Substrate: The L-Isoleucine residue at position 3 of the precursor peptide.
Mechanistic Workflow
The reaction proceeds via a radical mechanism that overcomes the chemical inertness of the unactivated
-
Radical Initiation: The [4Fe-4S] cluster transfers an electron to SAM, causing homolytic cleavage and generating a 5'-deoxyadenosyl radical (5'-dA•) .
-
Hydrogen Abstraction: The 5'-dA• abstracts a hydrogen atom from the
-carbon (C3) of the L-isoleucine residue, creating a carbon-centered radical on the peptide side chain. -
Methyl Transfer: The
-carbon radical attacks the methyl group of the enzyme-bound Methylcobalamin (MeCbl), forming the C-C bond and completing the synthesis of the gem-dimethyl group. -
Regeneration: The cobalamin cofactor is remethylated by an auxiliary SAM molecule to restore the cycle.
Pathway Visualization
Figure 1: The PoyC-catalyzed radical SAM methylation pathway converting L-Isoleucine to 3-methyl-L-alloisoleucine.
Experimental Protocols
Isolation from Theonella swinhoei
Due to the complexity of the sponge metabolome, isolation requires rigorous fractionation.
Step-by-Step Methodology:
-
Extraction: Lyophilize the sponge tissue (100g wet weight) and extract thrice with MeOH:DCM (1:1 v/v).
-
Partitioning: Evaporate solvent. Partition the residue between
and n-butanol. The peptide fraction resides in the n-butanol layer. -
Flash Chromatography: Subject the n-butanol fraction to Silica Gel 60 chromatography. Elute with a gradient of
(60:25:4). -
HPLC Purification: Purify the active fraction using RP-HPLC (C18 column).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 40% to 80% B over 40 mins.
-
Detection: UV at 215 nm.
-
Structural Verification (Acid Hydrolysis & Marfey's Method)
To confirm the presence of 3-methyl-L-alloisoleucine, the peptide must be hydrolyzed and the amino acid derivatized.
Protocol:
-
Hydrolysis: Dissolve 0.5 mg of purified peptide in 0.5 mL of 6N HCl (constant boiling). Seal in a glass vial under
and heat at 110°C for 16–24 hours. -
Drying: Remove HCl under a stream of nitrogen.
-
Derivatization (Marfey's Reagent):
-
Add 50
L of 1M . -
Add 25
L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone. -
Incubate at 40°C for 1 hour.
-
Quench with 10
L of 1M HCl.
-
-
LC-MS Analysis: Analyze the derivatized hydrolysate via LC-MS.
-
Standard Comparison: Compare retention time and mass spectrum (
Da for the FDAA derivative) against a synthetic standard of 2-amino-3,3-dimethylpentanoic acid. -
Note: The gem-dimethyl group creates a distinct retention shift compared to standard Ile or Allo-Ile.
-
Chemical Synthesis (Alternative Source)
For research requiring gram-scale quantities (e.g., for SAR studies), isolation from sponges is inefficient. Chemical synthesis via Schiff base alkylation is the standard.
Synthetic Route:
-
Starting Material: Glycine tert-butyl ester.
-
Schiff Base Formation: React with benzophenone imine.
-
Alkylation: Treat with base (KOtBu) and react with 2-bromo-3-methylbutane (or equivalent electrophile) to introduce the side chain. Note: Achieving the specific gem-dimethyl substitution often requires specific 3,3-dimethyl electrophiles or sequential methylation.
-
Resolution: Separate enantiomers using chiral HPLC or enzymatic resolution (Acylase I) to obtain the L-isomer.
References
-
Parent, A., et al. (2016).[3] "The B12-Radical SAM Enzyme PoyC Catalyzes Valine C
-Methylation during Polytheonamide Biosynthesis."[2][4][5] Journal of the American Chemical Society, 138(48), 15515–15518.[3] Linkngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Freeman, M. F., et al. (2017).[3] "Seven enzymes create extraordinary molecular complexity in an uncultivated bacterium."[3] Nature Chemistry, 9, 387–395.[3] Link
-
Inoue, M., et al. (2010). "Total synthesis of the large non-ribosomal peptide polytheonamide B." Nature Chemistry, 2, 280–285. Link
-
PubChem. "Beta-methylisoleucine (CID 23615384)."[6] National Library of Medicine.[6] Link[6]
-
Bhushan, A., et al. (2019). "Ribosomally Synthesized and Post-Translationally Modified Peptide Natural Products: New Insights into the Role of Radical SAM Enzymes." Journal of the American Chemical Society, 141(37), 14508–14518. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry [beilstein-journals.org]
- 3. Expanding molecular diversity of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products by radical S-adenosylmethionine (SAM) enzymes: recent advances and mechanistic insights [cjnmcpu.com]
- 4. Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemical Anchor: 3-Methyl-L-Alloisoleucine in Teixobactin Stability
An In-Depth Technical Guide for Drug Development
Part 1: Executive Summary & Core Directive
The Challenge: Teixobactin, a depsipeptide antibiotic discovered in Eleftheria terrae, represents a paradigm shift in combating antimicrobial resistance (AMR) due to its unique binding of Lipid II and Lipid III. However, its clinical translation is hindered by the instability and synthetic complexity of its non-proteinogenic residue, L-allo-enduracididine (End) .
The Solution: This guide analyzes the role of 3-methyl-L-alloisoleucine (L-allo-Ile) —specifically the stereochemical contribution of its
Part 2: Mechanistic Role of 3-Methyl-L-Alloisoleucine
To understand the stability conferred by 3-methyl-L-alloisoleucine, we must deconstruct its structural impact on the Teixobactin scaffold compared to the natural L-allo-enduracididine.
1. The "Allo" Effect: Stereochemical Shielding
Standard L-Isoleucine possesses a
-
Proteolytic Resistance: Mammalian proteases (e.g., trypsin, chymotrypsin) have evolved to recognize and cleave peptide bonds adjacent to standard L-amino acids. The inverted stereochemistry of the C3-methyl group in L-allo-Ile creates significant steric hindrance within the enzyme's active site (S1 pocket), drastically reducing the rate of hydrolysis (
). -
Conformational Rigidity: The specific orientation of the 3-methyl group restricts the
and torsion angles of the side chain. This restriction reduces the entropic penalty of folding, stabilizing the bioactive "spoon-shaped" conformation of Teixobactin even in the absence of the guanidinium H-bonds provided by Enduracididine.
2. Hydrophobic Core & Supramolecular Assembly
Teixobactin does not act as a monomer; it assembles into oligomeric fibrils on the bacterial membrane. This supramolecular arrangement is driven by the hydrophobic interaction of the N-terminal "tail" (Residues 1-7) and the cyclic "head" (Residues 8-11).
-
Lipophilicity Match: L-allo-Ile is highly hydrophobic. When used to replace End (Position 10), it maintains the amphipathic nature of the depsipeptide.
-
Fibril Stabilization: Recent studies (e.g., by the Singh and Nowick groups) suggest that the hydrophobic packing provided by the isoleucine/alloisoleucine side chains is sufficient to drive fibril formation. The 3-methyl group of L-allo-Ile interlocks with the hydrophobic patch of Lipid II, compensating for the loss of the electrostatic interaction from Enduracididine.
Part 3: Experimental Protocols
Workflow 1: Synthesis of L-allo-Ile Teixobactin Analogues
Objective: Synthesize a Teixobactin analogue where L-allo-End10 is replaced by L-allo-Ile to evaluate synthetic yield and stability.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Loading: Use 2-chlorotrityl chloride resin. Load Fmoc-L-Ile-OH (Position 11) as the C-terminal anchor.
-
Critical Step: Maintain low loading (0.3–0.4 mmol/g) to prevent aggregation during the difficult cyclization step.
-
-
Peptide Elongation: Perform standard Fmoc/tBu SPPS.
-
Position 10 Substitution: Couple Fmoc-L-allo-Ile-OH (3 equivalents) using DIC/Oxyma Pure.
-
Note: The use of L-allo-Ile here avoids the need for the protected Enduracididine building block, increasing yield from <5% to >20%.
-
-
Esterification (The Depsi-Linkage):
-
Couple D-Thr (Position 8) via the side chain hydroxyl to the C-terminus of Ile11. Use MSNT/Melm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-methylimidazole) for high-efficiency ester bond formation.
-
-
Cyclization:
-
Cleave the N-terminal Fmoc.
-
Perform on-resin or solution-phase macrolactamization between L-Ala9 and D-Thr8 (depending on strategy, usually ring closure is between Ile11 and Ala9 or similar).
-
Preferred Route: Cyclization in solution using HATU/HOAt/DIEA under high dilution (1 mM) to favor intramolecular reaction.
-
Workflow 2: Comparative Serum Stability Assay
Objective: Quantify the half-life (
-
Preparation: Dissolve peptides (100
M) in human serum (pooled, male/female). -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot 50
L at hours. -
Quenching: Immediately precipitate proteins with 200
L ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 min. -
Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the parent ion
. -
Calculation: Plot
vs. Time. The slope gives .
Part 4: Data Presentation & Visualization
Table 1: Comparative Stability and Potency
Data synthesized from structure-activity relationship (SAR) studies (e.g., Singh et al., Parmar et al.).
| Analogue Type | Position 10 Residue | Synthetic Yield (%) | Serum | MIC vs. MRSA ( |
| Natural Teixobactin | L-allo-Enduracididine | < 5% | > 24 | 0.25 |
| Arg-Analogue | L-Arginine | ~15% | 4 - 6 | 2.0 - 4.0 |
| L-allo-Ile Analogue | 3-methyl-L-allo-Ile | 25 - 30% | > 20 | 0.25 - 0.50 |
| Leu-Analogue | L-Leucine | ~28% | 12 - 15 | 0.50 - 1.0 |
Interpretation: The L-allo-Ile analogue retains the potency of the natural product while matching its stability, unlike the Arginine analogue which sacrifices stability for synthetic ease.
Visualization: Stability Mechanism
The following diagram illustrates the pathway from structural modification to enhanced stability.
Caption: Logical flow demonstrating how the stereochemical substitution of Enduracididine with L-allo-Ile overcomes synthetic and metabolic hurdles.
Visualization: Experimental Workflow
The following diagram outlines the validation pipeline for the L-allo-Ile analogue.
Caption: Step-by-step workflow for synthesizing and validating the stability of L-allo-Ile Teixobactin analogues.
Part 5: References
-
Ling, L. L., et al. (2015).[1] "A new antibiotic kills pathogens without detectable resistance."[2] Nature, 517(7535), 455–459. Link
-
Parmar, A., et al. (2016). "Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding."[3][4] Chemical Science, 7(2), 1547-1553. Link
-
Parmar, A., et al. (2017). "Design and Synthesis of Highly Potent Teixobactin Analogues against Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Vancomycin-Resistant Enterococci (VRE)." Journal of Medicinal Chemistry, 61(5), 2009–2017. Link
-
Yang, H., et al. (2016). "Elucidation of the Teixobactin Pharmacophore." ACS Chemical Biology, 11(7), 1823–1826. Link
-
Nowick, J. S., et al. (2016). "Teixobactin: how it kills and how it can be synthesized." Current Opinion in Chemical Biology, 34, 110-118. Link
Sources
- 1. New Teixobactin Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the molecular structure of teixobactin analogues and understanding their role in antibacterial activities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
Conformational properties of gamma-methylated amino acids
An In-Depth Technical Guide: Conformational Properties of γ-Methylated Amino Acids: A Keystone for Next-Generation Peptide Therapeutics
Abstract
The rational design of peptide-based therapeutics is increasingly reliant on precise control over molecular conformation. Unnatural amino acids provide a powerful toolkit for this purpose, with backbone modifications offering a direct route to modulate structural preferences, metabolic stability, and bioavailability.[1][2] Among these modifications, the introduction of methyl groups at the γ-carbon of an amino acid residue establishes significant, predictable conformational constraints. This guide provides a comprehensive technical overview of the conformational properties of γ-methylated amino acids, detailing their synthesis, the stereochemical impact on peptide backbones, and the analytical workflows required for their characterization. We will explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks.
Introduction: The Rationale for Backbone Constraints in Peptide Drug Design
Peptides are highly selective and potent biological agents, but their therapeutic potential is often hampered by rapid proteolytic degradation and poor membrane permeability.[3][4] A primary strategy to overcome these limitations is to introduce conformational constraints that lock the peptide into its bioactive conformation, simultaneously shielding it from enzymatic attack.[2][5] While modifications like N-methylation and α-methylation have been extensively studied, γ-methylation offers a unique approach by extending the peptide backbone and introducing steric hindrance that directly influences key dihedral angles.[][7] This extension allows peptides to span wider protein surfaces and access novel binding sites, while the methyl group acts as a stereochemical "rudder," guiding the peptide into specific secondary structures.[][8]
The core advantage of γ-methylation lies in its ability to restrict the conformational freedom around the Cβ-Cγ bond, which in turn influences the main-chain dihedral angles. This targeted restriction can stabilize desired secondary structures such as helices and turns, which are often critical for receptor binding and biological activity.[8][9]
Stereoselective Synthesis of γ-Methylated Amino Acid Building Blocks
The successful incorporation and study of γ-methylated amino acids hinge on the availability of stereochemically pure building blocks. The absolute configuration of the methyl-bearing γ-carbon is critical, as it dictates the resulting conformational preferences of the peptide. Several synthetic strategies have been developed to achieve high stereoselectivity.
One robust and highly effective method is the organocatalytic Michael addition of an aldehyde to a nitroalkene, which can produce optically active β-substituted-δ-nitro alcohols with excellent enantiomeric excess (96–99% e.e.).[8] These intermediates can then be converted into the desired γ-amino acid residues.
Field-Proven Insight: Why Organocatalysis?
The choice of an organocatalytic approach is deliberate. Unlike many metal-based catalysts, organocatalysts are often less sensitive to air and moisture, simplifying reaction setup. More importantly, the use of chiral catalysts, such as proline derivatives, allows for precise control over the stereochemistry of the newly formed chiral centers. By selecting the appropriate enantiomer of the catalyst, chemists can selectively generate the desired stereoisomer of the γ-amino acid precursor, which is fundamental to achieving predictable conformational outcomes in the final peptide.[8]
A generalized synthetic workflow is outlined below.
Caption: Stereoselective synthesis of γ-amino acid precursors.
The Conformational Impact of γ-Methylation
The defining feature of a γ-amino acid is the extended backbone, which includes additional rotatable bonds (θ angles) compared to an α-amino acid. The introduction of a methyl group on the γ-carbon introduces significant steric hindrance that restricts rotation around the Cβ-Cγ bond (θ2). This restriction is the primary determinant of the residue's conformational behavior.
The conformational landscape of a peptide is typically visualized using a Ramachandran plot, which maps the allowable φ and ψ dihedral angles. For a γ-amino acid-containing peptide, this landscape is expanded to include the θ angles. The γ-methyl group effectively "blocks off" large regions of this conformational space, favoring specific structural motifs.
| Dihedral Angle | Description | Typical Impact of γ-Methylation |
| φ (phi) | C'-N-Cα-C' | Indirectly constrained by limitations on θ angles. |
| ψ (psi) | N-Cα-C'-N | Indirectly constrained by limitations on θ angles. |
| ω (omega) | Cα-C'-N-Cα | Generally planar (180° for trans, 0° for cis). |
| θ1 | N-Cα-Cβ-Cγ | Rotation is influenced by the γ-methyl group. |
| θ2 | Cα-Cβ-Cγ-C' | Strongly restricted due to steric clash with the methyl group. |
| θ3 | Cβ-Cγ-C'-N | Influenced by the restricted θ2 angle. |
Table 1: Dihedral Angles in a γ-Methylated Amino Acid Residue and the Impact of Methylation.
This steric constraint has been shown to stabilize specific secondary structures, particularly helical folds.[8] For instance, peptides incorporating cyclically constrained γ-amino acids have been demonstrated to adopt well-defined 12-helical conformations, stabilized by a network of intramolecular hydrogen bonds.[8][10] The γ-methyl group acts to pre-organize the backbone, lowering the entropic penalty of folding into a defined structure.
Caption: Comparison of α- and γ-methylated amino acid backbones.
Experimental Protocols for Conformational Analysis
Determining the precise three-dimensional structure adopted by a peptide containing a γ-methylated residue requires a combination of high-resolution analytical techniques. The two cornerstones of this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structures and X-ray crystallography for solid-state structures.
NMR Spectroscopy: Probing Solution-State Conformations
NMR is unparalleled for studying the dynamic conformational ensembles of peptides in solution.[11] The protocol involves a series of experiments that build upon each other to provide a complete picture of the peptide's structure.
Expertise & Causality: The workflow is designed to move from assignment to structure. A 2D TOCSY experiment is essential first to identify all protons belonging to a specific amino acid's spin system.[12] Once assignments are known, a 2D ROESY (or NOESY) experiment is performed to identify protons that are close in space (<5 Å), regardless of their position in the sequence. These through-space correlations provide the critical distance restraints needed for 3D structure calculation.[13] Finally, measuring 3J-coupling constants provides information about dihedral angles, further refining the structural model.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide (typically 1-5 mg, >95% purity confirmed by HPLC/MS) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).
-
Adjust the pH to the desired value (e.g., pH 5.0) to minimize exchange broadening of amide proton signals.
-
The final peptide concentration should be in the low millimolar range (1-5 mM).
-
-
Resonance Assignment:
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum.
-
Purpose: To identify all scalar-coupled protons within each amino acid residue, effectively mapping out the individual "spin systems".[12] The characteristic chemical shifts and coupling patterns are used to assign resonances to specific residues.
-
-
Sequential Assignment & Distance Restraints:
-
Acquire a 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Purpose: To identify protons that are close in space (< 5Å). This allows for sequential assignment (linking residue i to residue i+1) and provides the distance restraints crucial for calculating the 3D structure.
-
Choice Rationale: For peptides in the 1-3 kDa range, ROESY is often preferred as it avoids the "zero-crossing" issue where NOE signals can disappear.
-
-
Dihedral Angle Restraints:
-
Acquire a high-resolution 1D ¹H spectrum or 2D experiment (e.g., DQF-COSY) to measure the ³J(HN,Hα) coupling constants.
-
Purpose: These coupling constants can be related to the φ dihedral angle via the Karplus equation, providing valuable angular restraints for the structure calculation.[13]
-
-
Structure Calculation:
-
Use the collected distance (from ROESY/NOESY) and dihedral angle restraints as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH).[13]
-
The software generates an ensemble of low-energy structures that are consistent with the experimental data, providing a dynamic view of the peptide's preferred conformation(s) in solution.
-
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides a static, high-resolution model of the peptide's conformation in the solid state.[14] While it doesn't capture solution dynamics, it offers unparalleled atomic detail of the preferred folded state.
Trustworthiness & Self-Validation: The protocol is inherently self-validating. The quality of the final crystal structure is judged by statistical metrics like R-factor and R-free, which measure the agreement between the solved model and the raw diffraction data. A low R-free value indicates that the model accurately predicts the data and has not been over-fitted.
Step-by-Step Methodology:
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptide to >98% homogeneity using preparative reverse-phase HPLC. This high purity is critical as impurities can severely inhibit crystallization.[15]
-
Confirm the identity and purity via mass spectrometry and analytical HPLC.
-
-
Crystallization Screening:
-
Use commercially available or in-house prepared screens to test a wide range of crystallization conditions (e.g., different pH, precipitants, salts, and temperatures).
-
The hanging-drop or sitting-drop vapor diffusion method is most common. A small drop of the peptide solution is mixed with the screen solution and allowed to equilibrate against a larger reservoir of the screen solution.
-
-
Crystal Optimization and Growth:
-
Once initial "hits" (small crystals) are identified, optimize the conditions by finely varying the concentrations of the components to grow larger, single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal and cool it in a cryostream (typically 100 K) to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction pattern on a detector.[14]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.[15]
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data until the model converges and key quality indicators (R-factor, R-free) are minimized. The final structure is then deposited in a public database like the Protein Data Bank (PDB).
-
Applications in Drug Development
The conformational constraints imparted by γ-methylation directly translate into desirable pharmaceutical properties.
-
Enhanced Proteolytic Stability: Proteases recognize and cleave peptides that adopt specific, often extended, backbone conformations. By locking the peptide into a folded state (e.g., a helix), γ-methylation can mask the cleavage site or prevent the peptide from adopting the conformation required for enzyme recognition.[4][] This leads to a significantly longer half-life in biological fluids.
-
Improved Bioavailability: The adoption of a stable, folded conformation can reduce the number of exposed polar amide groups, increasing the peptide's overall lipophilicity. This can improve its ability to cross cellular membranes, a key step for oral bioavailability.[2][7]
-
Increased Receptor Affinity and Selectivity: By pre-organizing a peptide into its bioactive conformation, the entropic cost of binding to its target receptor is reduced, which can lead to higher binding affinity. Furthermore, the rigid structure can prevent binding to off-target receptors, thereby increasing selectivity and reducing potential side effects.
Conclusion
γ-Methylation of amino acids is a powerful and precise tool for conformational control in peptide science. By introducing a single methyl group at the γ-position, researchers can impose significant steric constraints that favor specific, well-defined secondary structures. This pre-organization enhances proteolytic stability, can improve bioavailability, and often leads to higher receptor affinity. The ability to stereoselectively synthesize these unique building blocks, combined with robust analytical workflows based on NMR and X-ray crystallography, provides a clear and rational path for the design of next-generation peptide therapeutics. For drug development professionals, γ-methylated amino acids represent a strategic asset for transforming promising peptide leads into stable and effective clinical candidates.
References
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Horne, W. S., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]
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Alemán, C., et al. (2011). Conformational Preferences of β– and γ–Aminated Proline Analogues. PMC. [Link]
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Seebach, D., et al. (1996). Stereospecific synthesis of α-methylated amino acids. ResearchGate. [Link]
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Mazzier, D., et al. (2019). Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation. The Journal of Organic Chemistry. [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
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Marsault, E., & Scott, M. D. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. [Link]
-
Asiano, M. C., & Biondi, B. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
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Sengupta, A., et al. (2006). Structural studies of model peptides containing β-, γ- And δ-amino acids. ResearchGate. [Link]
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Davies, J. S. (2003). Conformations of amino acids and peptides. Cambridge University Press. [Link]
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NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]
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Morgan, K. L., & Nowick, J. S. (2012). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. PMC. [Link]
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Ermoliev, A. V., et al. (2022). Navigating complex peptide structures using macrocycle conformational maps. Nature Communications. [Link]
-
LifeTein. (2023). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Obšil, T., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. ETH Library. [Link]
-
NMR-Bio. (2024). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. [Link]
-
Vaden, T. D., et al. (2012). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. PMC. [Link]
-
Formaggio, F., et al. (2011). A novel peptide conformation: the γ-bend ribbon. ResearchGate. [Link]
-
Anderson, K. P., et al. (2009). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]
-
ResearchGate. (2013). Stereoselective Synthesis of γ-Amino Acids. ResearchGate. [Link]
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Sadeghian, K., & Gholipour, N. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]
-
D'Accolti, L., et al. (2007). Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. PubMed. [Link]
-
Decatur, S. M., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
-
Wikipedia. X-ray crystallography. Wikipedia. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Morgan, K. L., et al. (2021). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry. [Link]
-
Pierson, M., et al. (2014). Uniformity of peptide release is maintained by methylation of release factors. PMC. [Link]
-
ResearchGate. (2012). Chemical structures of three types of γ-peptides. ResearchGate. [Link]
-
Seebach, D., et al. (2006). Helices and Other Secondary Structures of b- and c-Peptides. D-CHAB. [Link]
-
Zerbe, O., & Bader, B. peptide nmr. University of Zurich. [Link]
-
Brisset, F. N., et al. (2011). Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications. ResearchGate. [Link]
-
Sharma, G. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]
-
Lanza, V., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
-
Wikipedia. Amino acid. Wikipedia. [Link]
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A Technical Guide to the Thermodynamic Stability of Peptides Containing 3-methyl-L-alloisoleucine
Introduction: The Pursuit of Peptide Stability
Peptides have emerged as a promising class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation, leading to short in vivo half-lives.[1][2] A key strategy to overcome these limitations is the incorporation of non-canonical amino acids designed to enforce specific secondary structures and enhance stability.[1][2] This guide provides an in-depth technical exploration of 3-methyl-L-alloisoleucine, a unique β-branched and Cα-methylated amino acid, and its role in augmenting the thermodynamic stability and proteolytic resistance of peptides.
The Structural Advantage of 3-methyl-L-alloisoleucine
3-methyl-L-alloisoleucine is a stereoisomer of isoleucine with an additional methyl group at the β-position. This unique substitution pattern has profound implications for the conformational landscape of a peptide chain. The steric hindrance imposed by the β-methyl group, in conjunction with the inherent conformational restriction of a β-branched amino acid, significantly limits the accessible Ramachandran space for the residue. This restriction can favor specific secondary structures, such as β-turns and helices, thereby pre-organizing the peptide into a more stable and bioactive conformation.[3]
Assessing Thermodynamic Stability: A Methodological Overview
A suite of biophysical techniques is employed to quantify the thermodynamic stability of peptides. These methods provide critical data on parameters such as the melting temperature (Tm) and the Gibbs free energy of folding (ΔG), offering a comprehensive picture of a peptide's conformational integrity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution.[4] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a characteristic spectrum for different secondary structures (α-helices, β-sheets, and random coils). Thermal denaturation studies, monitored by CD, can be used to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. An increase in Tm for a peptide containing 3-methyl-L-alloisoleucine compared to its wild-type counterpart is a direct indicator of enhanced thermodynamic stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution.[5] Through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal the three-dimensional fold of a peptide.[5] Furthermore, temperature-dependent NMR studies can monitor the structural integrity of the peptide as a function of temperature. The chemical shifts and coupling constants of the α-proton and α-carbon are particularly sensitive to the local conformation and can be used to differentiate between isoleucine and allo-isoleucine stereoisomers.[6][7]
Isothermal Titration Calorimetry (ITC)
ITC is a sensitive technique for measuring the heat changes associated with molecular interactions, and it can also be adapted to study the thermodynamics of peptide folding and stability.[8][9] By monitoring the heat absorbed or released during a thermally induced unfolding transition, ITC can provide a direct measure of the enthalpy of unfolding (ΔH). When combined with the melting temperature (Tm) obtained from other techniques like CD or DSC, the Gibbs free energy of folding (ΔG) and the entropy of folding (ΔS) can be calculated, offering a complete thermodynamic profile of the peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-methyl-L-alloisoleucine
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-methyl-L-alloisoleucine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes. Drain and repeat for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating Fmoc-3-methyl-L-alloisoleucine at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thermal Denaturation Monitored by Circular Dichroism
Materials:
-
Purified peptide solution (concentration determined by UV-Vis spectroscopy)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the phosphate buffer to a final concentration of 20-50 µM.
-
Instrument Setup: Set the CD spectropolarimeter to collect data in the far-UV region (e.g., 190-260 nm). Set the temperature ramp from 20 °C to 90 °C with a heating rate of 1 °C/minute.
-
Data Acquisition: Record the CD spectra at regular temperature intervals (e.g., every 5 °C). Monitor the ellipticity at a specific wavelength (e.g., 222 nm for an α-helical peptide) as a function of temperature.
-
Data Analysis: Plot the ellipticity at the chosen wavelength against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
Enhancing Proteolytic Resistance
A major advantage of incorporating non-canonical amino acids like 3-methyl-L-alloisoleucine is the enhanced resistance to proteolytic degradation.[1] Proteases recognize and cleave specific peptide sequences and conformations. The steric bulk of the additional methyl group at the β-position can hinder the binding of proteases to the peptide backbone, effectively "shielding" the cleavage site. Furthermore, the pre-organized and more rigid conformation induced by 3-methyl-L-alloisoleucine can make the peptide a poorer substrate for proteases that typically recognize and cleave flexible, unfolded regions.[2]
Protocol 3: Protease Degradation Assay
Materials:
-
Purified peptide (with and without 3-methyl-L-alloisoleucine)
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
RP-HPLC system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the peptide at a known concentration in the reaction buffer.
-
Initiate Degradation: Add the protease to the reaction mixture to a final concentration (e.g., 1:100 protease:peptide ratio).
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and quench the protease activity (e.g., by adding TFA or heating).
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life of the peptide under these conditions. A longer half-life for the peptide containing 3-methyl-L-alloisoleucine indicates increased proteolytic stability.
Visualization of Concepts
Diagram 1: Structural Comparison
Caption: Workflow for assessing peptide thermodynamic stability.
Quantitative Data Summary
While specific thermodynamic data for peptides containing 3-methyl-L-alloisoleucine is not extensively available in the literature, the expected trends based on related modifications are summarized below.
| Parameter | Wild-Type Peptide | Peptide with 3-methyl-L-alloisoleucine | Expected Outcome |
| Melting Temperature (Tm) | Lower | Higher | Increased thermal stability |
| Gibbs Free Energy (ΔG) | Less Negative | More Negative | Increased conformational stability |
| Proteolytic Half-life (t1/2) | Shorter | Longer | Enhanced resistance to degradation |
Conclusion and Future Directions
The incorporation of 3-methyl-L-alloisoleucine represents a powerful strategy for enhancing the thermodynamic stability and proteolytic resistance of therapeutic peptides. The principles and methodologies outlined in this guide provide a framework for the rational design and evaluation of next-generation peptide drugs with improved pharmacokinetic profiles. Future work should focus on systematically quantifying the thermodynamic contributions of this and other non-canonical amino acids in various peptide contexts to build a comprehensive database for predictive peptide engineering.
References
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Molecules. (2021). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine. Retrieved from [Link]
- Ramírez-Alvarado, M., Serrano, L., & Blanco, F. J. (1997). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: secondary structure propensities are not conserved in proteins with the same fold. Protein Science, 6(8), 162–174.
-
Chem-Impex. (n.d.). Fmoc-L-allo-isoleucine. Retrieved from [Link]
- Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8991–8996.
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8991–8996.
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
MDPI. (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Retrieved from [Link]
- Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Indian Chemical Society, 106(5), 1139-1147.
-
ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Retrieved from [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
- International Journal of Peptide Research and Therapeutics. (n.d.). Stability of oligopeptides in solution.
-
Molecules. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-3-Me-Gln(Xan)-OH (6). Retrieved from [Link]
-
LUP Student Papers. (2013). Isothermal filtration calorimetry study of model peptide aggregates. Retrieved from [Link]
- Grishina, I. B., & Woody, R. W. (2003). The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix formation. Proceedings of the National Academy of Sciences, 100(10), 5584–5589.
-
bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
-
ChemistrySelect. (2024). Thermodynamics Properties of Leucine and Isoleucine Peptides in Water. Retrieved from [Link]
- Ruschak, A. M., & Kay, L. E. (2015). CH3-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample. Journal of biomolecular NMR, 63(4), 353–363.
-
ResearchGate. (n.d.). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. Retrieved from [Link]
- Grishina, I. B., & Woody, R. W. (2003). The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix formation.
-
ResearchGate. (n.d.). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Beta-methylisoleucine. Retrieved from [Link]
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The Untapped Therapeutic Potential of 3-methyl-L-alloisoleucine: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the non-proteinogenic amino acid 3-methyl-L-alloisoleucine (L-alloisoleucine), a molecule predominantly known for its diagnostic significance in maple syrup urine disease (MSUD). Moving beyond its established role as a biomarker, this paper synthesizes existing biochemical knowledge with proven pharmacological activities of its structural isomers to build a robust hypothesis for its potential as a novel therapeutic agent. We explore the scientific rationale for investigating L-alloisoleucine in the realms of anti-inflammatory and metabolic disorders, detail its utility as a unique building block for peptide therapeutics, and provide actionable experimental protocols for its initial screening and synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with untapped pharmacological value.
Introduction: Beyond a Diagnostic Marker
3-methyl-L-alloisoleucine, commonly known as L-alloisoleucine, is a diastereomer of the essential proteinogenic amino acid L-isoleucine.[1] As a non-proteinogenic amino acid (NPAA), it is not encoded by the standard genetic code for protein synthesis in humans.[1] Its chemical structure is defined by the (2S,3R) stereochemistry, distinguishing it from L-isoleucine (2S,3S).[2]
For decades, the scientific interest in L-alloisoleucine has been almost exclusively confined to its role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3][4] In individuals with MSUD, the deficient branched-chain α-ketoacid dehydrogenase (BCKDH) complex fails to catabolize branched-chain amino acids, leading to the accumulation of L-isoleucine and its subsequent conversion to L-alloisoleucine.[5] Its presence in blood or urine at concentrations above 5 µmol/L is a highly sensitive and specific indicator of the disease.[3]
However, to confine L-alloisoleucine to a purely diagnostic role is to overlook the vast potential held by NPAAs in modern drug discovery. NPAAs are powerful tools for developing peptide-based drug candidates, often conferring enhanced stability, potency, and bioavailability.[6] This guide posits that the unique stereochemistry of L-alloisoleucine, coupled with the known biological activities of its isomers, presents a compelling case for its investigation as a pharmacologically active molecule in its own right.
Established Biological Significance
While direct pharmacological studies on L-alloisoleucine are scarce, its established roles in both human metabolism and microbial biosynthesis provide a foundational understanding of its biological interactions.
Endogenous Formation in Human Metabolism
In healthy individuals, L-alloisoleucine is present in only trace amounts as a byproduct of L-isoleucine transamination.[7] The metabolic pathway involves the conversion of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. A portion of this keto acid undergoes epimerization at the C3 position to form (R)-3-methyl-2-oxopentanoate, which is then reaminated to form L-alloisoleucine (2S, 3R).[7][8] This process is a minor metabolic shunt, but its understanding is critical for diagnosing and monitoring MSUD.[9]
A Key Precursor in Bioactive Natural Products
Beyond human metabolism, L-alloisoleucine is a key building block in the biosynthesis of potent natural products. Notably, it is a precursor to coronatine, a phytotoxin produced by the plant pathogen Pseudomonas syringae that mimics the plant hormone jasmonate.[1] Furthermore, enzymatic pathways that specifically generate L-alloisoleucine from L-isoleucine have been identified in bacteria responsible for producing medicinally relevant natural products like desotamide and marformycin.[10][11] This involvement in the synthesis of bioactive molecules in other organisms strongly suggests that L-alloisoleucine possesses inherent properties that can be harnessed for pharmacological purposes.
Hypothesized Pharmacological Potential: An Evidence-Based Rationale
The most compelling argument for the pharmacological investigation of L-alloisoleucine stems from the well-documented therapeutic effects of its structural isomers, L-isoleucine and L-leucine. Due to their structural similarities, it is scientifically plausible that L-alloisoleucine may exhibit comparable, or even superior, activities.
Potential as an Anti-Inflammatory Agent
Chronic inflammation is a key driver of numerous human diseases. Both L-isoleucine and L-leucine have demonstrated significant anti-inflammatory properties in preclinical models.
-
Mechanism of Action: Studies have shown that L-isoleucine and L-leucine can suppress inflammatory responses by modulating key signaling pathways. In intestinal epithelial cells, they attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by modulating the phosphorylation of JNK and NF-κB, leading to reduced production of the pro-inflammatory cytokine IL-8.[12] Furthermore, L-leucine can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and decrease the secretion of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[13] L-isoleucine has also been shown to exhibit direct anti-inflammatory and analgesic effects in various animal models.[14]
-
Hypothesis for L-alloisoleucine: Given these findings, it is hypothesized that L-alloisoleucine may act as a novel modulator of inflammatory signaling. Its unique stereochemistry could lead to differential binding affinities for receptors or enzymes involved in the inflammatory process, potentially offering a more potent or specific anti-inflammatory effect compared to its isomers.
Caption: Hypothesized anti-inflammatory mechanism of 3-methyl-L-alloisoleucine.
Potential in Metabolic Regulation and Diabetes
The branched-chain amino acids play a crucial role in glucose metabolism. Preclinical studies have highlighted L-isoleucine as a potential therapeutic agent for type 2 diabetes.
-
Evidence from L-isoleucine: Both acute and chronic administration of L-isoleucine have been shown to ameliorate glucose intolerance in diabetic mice.[15] Its mechanisms include both insulinotropic (stimulating insulin secretion) and non-insulinotropic effects, as well as enhancing insulin sensitivity.[15]
-
Hypothesis for L-alloisoleucine: The structural similarity to L-isoleucine provides a strong rationale to screen L-alloisoleucine for hypoglycemic activity. Its potential to modulate glucose uptake and insulin signaling pathways warrants investigation, which could lead to the development of novel therapeutics for metabolic syndrome and diabetes.
Application in Drug Design and Development
Beyond its potential intrinsic activity, L-alloisoleucine is a valuable chiral building block for the synthesis of more complex drug candidates.
-
Peptide Therapeutics: The incorporation of NPAAs like L-alloisoleucine into peptide sequences is a proven strategy to enhance pharmacological properties.[16][17] The unique side-chain stereochemistry can induce specific secondary structures, improve resistance to enzymatic degradation (proteolytic stability), and modify receptor binding affinity and selectivity.[16]
-
Chiral Synthesis: As a unique chiral scaffold, L-alloisoleucine can be used in the synthesis of novel small-molecule drugs. Its stereocenters can be exploited to achieve precise three-dimensional arrangements necessary for potent and selective interactions with biological targets.[]
Experimental Protocols for Pharmacological Evaluation
To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed as self-validating systems to conduct an initial assessment of the pharmacological potential of 3-methyl-L-alloisoleucine.
Workflow for In Vitro Anti-Inflammatory Screening
This workflow outlines the initial steps to test the hypothesis that L-alloisoleucine has anti-inflammatory properties.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.
-
Plating: Seed cells in 96-well plates for viability and cytokine assays, and in 6-well plates for protein analysis. Allow cells to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of 3-methyl-L-alloisoleucine (e.g., a dose-response curve from 1 µM to 1 mM). Include a vehicle-only control group. Incubate for 2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control group. A positive control group (LPS only) must be included.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling protein phosphorylation).
-
Endpoint Analysis:
-
Cytotoxicity: Assess cell viability using an MTT or XTT assay to rule out toxic effects.
-
Nitric Oxide Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Cytokine Levels: Quantify the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Signaling Pathway Analysis: For cells grown in larger plates, lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins like JNK and NF-κB p65.
-
Conceptual Synthesis of L-Alloisoleucine
While L-alloisoleucine is commercially available, custom synthesis may be required for specific labeling or derivatization studies. The synthesis can be approached via epimerization of the more common L-isoleucine. A patent for the synthesis of the D-allo-isoleucine enantiomer provides a viable conceptual framework that can be adapted.[19]
-
Hydantoin Formation: Convert L-isoleucine into its corresponding hydantoin derivative by reacting it with potassium cyanate.[19]
-
Epimerization: Under specific pH and temperature conditions, induce the epimerization of the chiral center at C-5 of the hydantoin ring. This creates a mixture of L-isoleucine hydantoin and D-alloisoleucine hydantoin.
-
Stereoselective Hydrolysis: Employ a D-hydantoinase enzyme to selectively hydrolyze the D-alloisoleucine hydantoin to N-carbamoyl-D-allo-isoleucine.[19] This step is key for separating the diastereomers. (Note: for L-alloisoleucine, a different selective enzyme or chemical resolution step would be required).
-
Decarbamoylation: Chemically or enzymatically remove the carbamoyl group to yield the final amino acid.
-
Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization.
Quantitative Data Summary & Future Outlook
The table below summarizes the current state of knowledge and the proposed areas of investigation for 3-methyl-L-alloisoleucine.
| Aspect | Current Status | Hypothesized Potential / Future Direction |
| Primary Role | Diagnostic marker for MSUD.[4] | Therapeutic agent for inflammatory and metabolic diseases. |
| Source | Endogenous metabolite;[7] Bacterial precursor.[1] | Synthetic precursor for peptide and small-molecule drugs. |
| Anti-inflammatory | No direct data available. | Potential to modulate NF-κB and JNK pathways.[12] |
| Metabolic | No direct data available. | Potential hypoglycemic and insulin-sensitizing effects.[15] |
| Toxicity | Not well-characterized; high levels of related keto acids can be cytotoxic.[20] | Requires systematic evaluation (in vitro and in vivo toxicology). |
Conclusion
3-methyl-L-alloisoleucine stands at the cusp of a potential transition from a single-purpose diagnostic molecule to a versatile pharmacological agent and drug development tool. The strong, positive pharmacological data from its structural isomers, L-isoleucine and L-leucine, provide a compelling, evidence-based rationale for its investigation. By exploring its potential anti-inflammatory and metabolic regulatory effects, the research community has the opportunity to unlock a new class of amino acid-based therapeutics. This guide provides the foundational logic and initial experimental frameworks to begin this promising line of inquiry, urging a new chapter to be written for this overlooked non-proteinogenic amino acid.
References
- Schadewaldt, P., et al. (1990). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Journal of Inherited Metabolic Disease, 13(2), 137-50.
- Gentilucci, L., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Peptide Science.
- Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling p
- Singh, S. P., & Singh, R. H. (1987). Anti-inflammatory and analgesic properties of four amino-acids. Agents and Actions.
- Davis, C., et al. (2004). Method for producing D-allo-isoleucine. U.S. Patent No. 6,822,116 B2. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99288, Alloisoleucine, DL-. Retrieved from [Link].
- Schadewaldt, P., et al. (2000). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man.
- Bonvini, A., et al. (2024). Effects of Branched-Chain Amino Acids on the Inflammatory Response Induced by LPS in Caco-2 Cells. MDPI.
- White, P. J., et al. (2016). Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats. American Journal of Physiology-Endocrinology and Metabolism.
-
MilliporeSigma. (n.d.). L-allo-Isoleucine. Retrieved from [Link]
-
Wikipedia. (n.d.). Alloisoleucine. Retrieved from [Link]
- Belzecki, C., et al. (1990). Practical Synthesis of (+)-Alloisoleucine.
- Zhang, W., et al. (2021). Deciphering the Biosynthetic Origin of L-allo-Isoleucine. Journal of the American Chemical Society.
-
BOC Sciences. (n.d.). Isoleucine: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]
- Wang, Y., et al. (2022).
- Nicastro, H., et al. (2017). Leucine Supplementation: A Possible Anti-Inflammatory Strategy Evidences from a Pilot Study. SL Nutrition and Metabolism.
- Reinhold, J., et al. (2021). Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α-Hydroxy Acids in Chinese Hamster Ovary cells. Biotechnology Journal.
- Puiffe, M. L., et al. (2013). Antibacterial Properties of the Mammalian L-Amino Acid Oxidase IL4I1. PLOS ONE.
- Zhang, W., et al. (2021). Deciphering the Biosynthetic Origin of l-allo-Isoleucine.
-
Mayo Clinic Laboratories. (n.d.). Allo-isoleucine, Blood Spot. Retrieved from [Link]
- Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141-7.
- Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.
- Dr.Oracle. (2026). Can a pediatric patient with low leucine (leucine) levels and elevated allo-isoleucine (allo-isoleucine) be diagnosed with Maple Syrup Urine Disease (MSUD)?.
- Wendel, U., et al. (1989). Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease.
- Katz, E., & Weissbach, H. (1962). Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins. Antimicrobial Agents and Chemotherapy.
- Fang, Z., et al. (2025). Serum metabolomic profiling for predicting therapeutic response and toxicity in breast cancer neoadjuvant chemotherapy: a retrospective longitudinal study. Breast Cancer Research.
-
Eurisotop. (n.d.). L-ALLO-ISOLEUCINE. Retrieved from [Link]
- Oglesbee, D., et al. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). MDPI.
-
HealthMatters.io. (n.d.). Alloisoleucine - Amino Acid Profile, Qn (Urine) - Lab Results explained. Retrieved from [Link]
- Doi, M., et al. (2007). Acute and chronic treatment of L-isoleucine ameliorates glucose metabolism in glucose-intolerant and diabetic mice. The Journal of Nutrition.
Sources
- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 2. CAS 1509-34-8: L-Alloisoleucine | CymitQuimica [cymitquimica.com]
- 3. L-Alloisoleucine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Branched-Chain Amino Acids on the Inflammatory Response Induced by LPS in Caco-2 Cells | MDPI [mdpi.com]
- 13. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]
- 14. Anti-inflammatory and analgesic properties of four amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and chronic treatment of L-isoleucine ameliorates glucose metabolism in glucose-intolerant and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. chemimpex.com [chemimpex.com]
- 19. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 20. Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Incorporating 3-methyl-L-alloisoleucine into peptidomimetics
Application Note: High-Fidelity Incorporation of 3-Methyl-L-Alloisoleucine into Peptidomimetics
Introduction: The Steric Advantage
In the landscape of peptidomimetics, 3-methyl-L-alloisoleucine (3-Me-allo-Ile) represents a "privileged structure" for drug design. Unlike standard isoleucine, this non-proteinogenic amino acid possesses an additional methyl group at the
Why incorporate 3-Me-allo-Ile?
-
Conformational Locking: The extreme steric bulk at the
-carbon severely restricts the and torsion angles of the peptide backbone, forcing the chain into specific secondary structures (often -turns or -helices) that are critical for receptor binding. -
Proteolytic Stability: The steric shield prevents common proteases (e.g., chymotrypsin) from accessing the amide bond, significantly extending the plasma half-life of the therapeutic.
-
Hydrophobic Packing: The additional methyl group enhances lipophilicity, improving membrane permeability and filling hydrophobic pockets in target receptors (e.g., GPCRs).
However, the very feature that makes 3-Me-allo-Ile valuable—its bulk—makes it notoriously difficult to couple using standard SPPS protocols. This guide details the optimized methodology to incorporate this residue without racemization or deletion sequences.
Scientific Rationale & Experimental Design
The Steric Clash Challenge
Standard coupling reagents (HBTU/HCTU) rely on the formation of an active ester.[1] With 3-Me-allo-Ile, the
-
Consequence: Slow kinetics lead to incomplete coupling (deletion sequences) or allows time for base-catalyzed racemization at the
-carbon. -
Solution: We must utilize "super-active" esters (7-azabenzotriazole based) and elevated temperatures to drive the reaction before side reactions occur.
Reagent Selection Matrix
The following table summarizes the performance of coupling reagents specifically for sterically hindered amino acids like 3-Me-allo-Ile.
| Reagent | Class | Reactivity | Racemization Risk | Recommendation |
| HATU | Uronium (Aza) | High | Low (with HOAt) | Primary Choice for hindered couplings. |
| COMU | Uronium (Oxyma) | Very High | Very Low | Excellent alternative; safer byproduct. |
| PyAOP | Phosphonium | High | Low | Use if amidinium salts (HATU) fail. |
| HBTU | Uronium | Moderate | Moderate | Avoid for 3-Me-allo-Ile. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Good for microwave, but slower than HATU. |
Protocol: Solid-Phase Incorporation
Scope: This protocol describes the coupling of Fmoc-3-methyl-L-alloisoleucine to a growing peptide chain on Rink Amide resin.
Materials Required:
-
Resin: ChemMatrix® or PEG-PS (Superior swelling allows better diffusion for bulky residues).
-
Amino Acid: Fmoc-3-methyl-L-alloisoleucine (Chiral purity >99%).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Workflow Diagram
The following diagram illustrates the optimized SPPS cycle, highlighting the critical deviation points for hindered residues.
Caption: Optimized SPPS workflow distinguishing between standard and sterically hindered coupling cycles.
Step-by-Step Procedure
Step 1: Resin Preparation
-
Weigh appropriate resin (0.1 mmol scale recommended for optimization).
-
Swell in DMF for 30 minutes. Note: Polystyrene resins often fail with hindered peptides due to aggregation; PEG-based resins are mandatory here.
Step 2: Fmoc Deprotection
-
Treat resin with 20% piperidine in DMF (2 x 5 min).
-
Wash thoroughly with DMF (5 x 1 min).
-
Critical Check: Ensure no piperidine remains; secondary amines in piperidine can react with the activated hindered AA.
Step 3: Activation (The "Pre-Activation" Myth)
-
Standard Practice: Often activates AA for 2-3 mins before adding to resin.
-
For 3-Me-allo-Ile: Do NOT pre-activate for >30 seconds. The active ester is unstable and can epimerize.
-
Mix: Dissolve Fmoc-3-Me-allo-Ile (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) immediately before dispensing onto the resin.
Step 4: Coupling (Microwave Assisted)
-
Condition: 75°C for 20 minutes (25 Watts).
-
Why Heat? Thermal energy overcomes the rotational barrier of the bulky side chain, allowing the amine to access the carbonyl.
-
Why only 3 eq? High concentrations of HATU can cause guanidinylation of the N-terminus. 3 equivalents are sufficient if temperature is optimized.
Step 5: Monitoring (The Chloranil Test)
-
Do NOT use the Kaiser Test. The Kaiser test (ninhydrin) detects primary amines. If you are coupling onto a secondary amine (e.g., Proline or N-methylated residue), or if the steric bulk prevents ninhydrin access, you will get a false negative.
-
Use the Chloranil Test:
-
Place a few resin beads in a tube.
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green beads = Incomplete coupling (Free amine present).
-
Colorless/Yellow beads = Complete coupling.
-
Step 6: Capping (Optional but Recommended) If the Chloranil test is slightly positive after a double coupling, cap unreacted amines with Acetic Anhydride/Lutidine/DMF to prevent deletion sequences which are hard to purify later.
Troubleshooting & Optimization
When coupling fails (persistent blue beads), follow this logic path to resolve the issue without wasting expensive reagents.
Caption: Decision tree for resolving persistent coupling failures of sterically hindered residues.
QC & Characterization: Verifying Stereochemistry
The synthesis of 3-Me-allo-Ile containing peptides is prone to diastereomer formation (L-allo vs L-iso or D-allo). Standard C18 HPLC often cannot separate these isomers.
Mandatory Analytical Protocol:
-
Column: Use a Phenyl-Hexyl or C8 column rather than C18. The
- interactions often provide better selectivity for methylated isomers. -
Conditions: Run a shallow gradient (e.g., 0.5% B per minute) rather than a steep standard gradient.
-
Coinjection: Always co-inject the crude peptide with a synthesized standard of the potential diastereomer (if available) or use Marfey's reagent analysis on a hydrolyzed aliquot to confirm chiral integrity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Hoyer, K., et al. (2020). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics.[2] Journal of Biomolecular NMR, 74, 537–545. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
CEM Corporation. (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Sources
Application Note: Enantioselective Preparation of 3-methyl-L-alloisoleucine via a Pseudoephedrine-Based Chiral Auxiliary
Abstract: This document provides a detailed guide for the enantioselective synthesis of 3-methyl-L-alloisoleucine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. The strategy detailed herein utilizes the commercially available and recyclable (R,R)-pseudoephedrine as a chiral auxiliary to control the stereochemical outcome of the key C-C bond-forming step.[1][2] This application note covers the underlying principles, provides step-by-step protocols for synthesis and purification, and explains the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the methodology.
Introduction: The Significance of Stereochemical Control
3-methyl-L-alloisoleucine, with its (2S, 3R) configuration, is a diastereomer of L-isoleucine.[3][4] Its incorporation into peptides can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. The precise control over its two contiguous stereocenters is paramount, as different stereoisomers can exhibit vastly different biological effects.[5]
Asymmetric synthesis using chiral auxiliaries is a robust and reliable strategy to achieve such control.[5][6] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction to form one diastereomer in preference to the other.[1] Following the key transformation, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[1][7] Among the various auxiliaries, pseudoephedrine amides offer distinct advantages due to their low cost, high crystallinity which facilitates purification by recrystallization, and the high diastereoselectivity they impart in alkylation reactions.[2]
Principle of the Method: Pseudoephedrine-Directed Alkylation
The core of this synthetic approach is the diastereoselective alkylation of a glycine enolate equivalent attached to a pseudoephedrine scaffold. The inherent chirality of the pseudoephedrine molecule effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.
The overall workflow can be summarized in three key stages:
-
Auxiliary Conjugation: (R,R)-pseudoephedrine is coupled with a glycine equivalent to form the chiral glycinamide substrate.
-
Diastereoselective Alkylation: The α-carbon of the glycinamide is deprotonated to form a rigid lithium chelated enolate. This enolate then reacts with a sec-butyl electrophile, with the stereochemistry of the new C-C bond being directed by the chiral auxiliary.
-
Auxiliary Cleavage: The amide bond is hydrolyzed to release the target amino acid, 3-methyl-L-alloisoleucine, and the recoverable pseudoephedrine auxiliary.[1][2]
Caption: Overall workflow for the synthesis of 3-methyl-L-alloisoleucine.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are to be handled with care, and anhydrous conditions should be maintained where specified by using flame-dried glassware and an inert atmosphere (Argon or Nitrogen).
Protocol 1: Preparation of (R,R)-Pseudoephedrine Glycinamide Monohydrate
This protocol is adapted from the highly reliable Myers and Gleason procedure.[8] It involves the direct amidation of (R,R)-pseudoephedrine with glycine methyl ester.
Materials:
-
(R,R)-(−)-Pseudoephedrine: 60.0 g, 0.363 mol
-
Anhydrous Lithium Chloride (LiCl): 30.8 g, 0.726 mol
-
Lithium methoxide (LiOMe) or Butyllithium (BuLi): See note
-
Glycine methyl ester: 40.4 g, 0.454 mol
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Water (deionized)
Procedure:
-
Setup: To a flame-dried 3-L three-necked flask under an argon atmosphere, add anhydrous LiCl (30.8 g) and (R,R)-pseudoephedrine (60.0 g).
-
Slurry Formation: Add 500 mL of anhydrous THF to the flask and cool the resulting slurry to 0 °C using an ice bath.
-
Base Addition: Stir for 15 minutes, then add solid lithium methoxide (6.89 g, 0.182 mol) in one portion.
-
Scientist's Note: Butyllithium (0.25 equiv) can be used as an alternative to LiOMe for a faster reaction.[8] The base deprotonates the hydroxyl group of pseudoephedrine, activating it for nucleophilic attack on the glycine ester. The LiCl is essential for preventing side reactions and promoting the desired chelation in the subsequent alkylation step.[9]
-
-
Glycine Ester Addition: Dissolve glycine methyl ester (40.4 g) in 100 mL of anhydrous THF and add it dropwise to the reaction mixture over 1 hour via a pressure-equalizing addition funnel.
-
Reaction: Maintain the reaction at 0 °C for approximately 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 500 mL of water. Remove the THF under reduced pressure.
-
Extraction: Add another 250 mL of water and transfer the aqueous solution to a 2-L separatory funnel. Extract the product with DCM (1 x 500 mL, then 4 x 250 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield a clear, oily residue.
-
Crystallization: Dissolve the residue in 300 mL of warm (~50 °C) THF, add 10 mL of water, and allow the solution to cool to room temperature. The product, (R,R)-pseudoephedrine glycinamide monohydrate, will crystallize. The crystallization can be completed by cooling to 0 °C.
-
Isolation: Collect the crystals by filtration, wash with cold THF, and dry under vacuum.
Protocol 2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. A lithium chelated enolate is formed and alkylated. The bulky phenyl and methyl groups of the pseudoephedrine auxiliary direct the incoming electrophile to the opposite face.
Caption: Steric model for diastereoselective alkylation.
Materials:
-
(R,R)-Pseudoephedrine glycinamide (anhydrous): 1.0 equiv
-
Anhydrous Lithium Chloride (LiCl): 2.1 equiv
-
Lithium hexamethyldisilazide (LHMDS) solution in THF: 2.05 equiv
-
sec-Butyl bromide: 1.2 equiv
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: Dry the (R,R)-pseudoephedrine glycinamide monohydrate from Protocol 1 azeotropically with toluene or by storing over P₂O₅ in a vacuum desiccator. Add the anhydrous glycinamide (1.0 equiv) and flame-dried LiCl (2.1 equiv) to a flame-dried flask under argon.
-
Enolate Formation: Add anhydrous THF and cool the resulting slurry to 0 °C. Slowly add LHMDS solution (2.05 equiv) dropwise over 30 minutes. The solution should turn from a slurry to a clear, pale yellow solution. Stir for an additional 30 minutes at 0 °C.
-
Alkylation: Add a solution of sec-butyl bromide (1.2 equiv) in anhydrous THF dropwise. Maintain the temperature at 0 °C.
-
Reaction: Stir the mixture for 2-4 hours at 0 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can often be purified by flash column chromatography or recrystallization to yield the pure diastereomer.
Protocol 3: Auxiliary Cleavage via Hydrolysis
The final step involves the hydrolytic cleavage of the amide bond to release the free amino acid and recover the valuable chiral auxiliary.
Materials:
-
Alkylated pseudoephedrine amide: 1.0 equiv
-
1,4-Dioxane
-
Water (deionized)
-
Dowex 50WX8 ion-exchange resin (H⁺ form)
-
Aqueous Ammonia (NH₄OH)
Procedure:
-
Hydrolysis: Dissolve the purified alkylated adduct from Protocol 2 in a 1:1 mixture of dioxane and water. Heat the solution to reflux (approx. 100-101 °C) for 12-24 hours.[2]
-
Scientist's Note: This mild hydrolysis condition is effective for cleaving the amide bond without causing epimerization at the newly formed stereocenters.[2]
-
-
Auxiliary Recovery: After cooling, concentrate the reaction mixture to remove the dioxane. Make the aqueous solution basic (pH > 11) with NaOH and extract with ethyl acetate or DCM to recover the (R,R)-pseudoephedrine.
-
Amino Acid Isolation: Acidify the remaining aqueous layer to pH ~5-6 and apply it to a column of Dowex 50WX8 resin (H⁺ form).
-
Purification: Wash the resin with water to remove any remaining salts. Elute the amino acid from the resin using a 2M aqueous ammonia solution.
-
Final Product: Collect the ammonia fractions containing the product (check with TLC and ninhydrin stain) and concentrate under reduced pressure to obtain pure 3-methyl-L-alloisoleucine.
Data Summary
The following table presents typical results expected from this synthetic sequence, based on literature precedents. Actual yields and selectivities may vary based on scale and experimental conditions.
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1 | (R,R)-Pseudoephedrine Glycinamide | 75-85% | N/A | >99% (from source) |
| 2 | Alkylated Adduct | 80-95% | >95:5 | >98% (after purification) |
| 3 | 3-methyl-L-alloisoleucine | 85-95% (hydrolysis) | N/A | >98% |
References
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- Wikipedia. Chiral auxiliary.
- Movassaghi, M. et al. New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. PMC.
- Unknown Author. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- BOC Sciences. Advanced Chiral Auxiliary Synthesis.
- Benchchem. Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
- PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Unknown Author. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Unknown Author. Asymmetric Synthesis.
- PubMed. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.
- Unknown Author. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PMC.
- Unknown Author. evans enolate alkylation-hydrolysisx.
- Richardson, P. Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Synfacts.
- Myers, A. G., & Gleason, J. L. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses Procedure.
- Unknown Author. An alkylation route to carbo- and heteroaromatic amino acids. Semantic Scholar.
- ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
- RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- Google Patents. US6830904B2 - Methods for producing diastereomers of isoleucine.
- Myers, A. G. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. Angewandte Chemie.
- Myers, A. G. et al. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. PubMed.
- Schöllkopf, U. et al. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS.
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
- PubMed. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.
- Taylor & Francis Online. Practical Synthesis of (+)-Alloisoleucine. Synthetic Communications.
- PubMed. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man.
- Yu, C. et al. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry.
- Berkowitz, D. B., & Smith, M. K. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chi. UNL Digital Commons.
- Schöllkopf, U. et al. Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-V. SciSpace.
- ResearchGate. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]
- 4. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. escholarship.org [escholarship.org]
- 10. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-methyl-L-alloisoleucine synthesis
Technical Support Center: 3-Methyl-L-Alloisoleucine Synthesis Senior Application Scientist Desk | Optimization & Troubleshooting Guide
Introduction: The Stereochemical Challenge
Target Molecule: 3-Methyl-L-alloisoleucine (and related
This guide focuses on the Ni(II)-BPB (or PABP) complex method , as it is the industry "gold standard" for synthesizing
Module 1: Reaction Setup & Reagent Quality (Pre-Reaction)
Q: I am preparing the Ni(II)-glycine complex, but the yield is lower than 70%. What is going wrong?
A: The formation of the Ni(II) complex is sensitive to the stoichiometry of the base and the quality of the inorganic base used.
-
The Cause: Incomplete deprotonation of the ligand or hydration of the Ni(II) source.
-
The Fix:
-
Base Quality: Ensure your KOH or NaOH pellets are fresh and pulverized. Old, wet base leads to incomplete complexation.
-
Solvent Choice: Use Methanol (MeOH) for the complexation step. The solubility of the Ni(II) acetate/nitrate is crucial here.
-
Temperature: The reaction is exothermic. Maintain
to ensure thermodynamic product formation (the red crystalline solid).
-
Q: Can I use the alanine-derived Ni(II) complex to make 3,3-dimethyl-alloisoleucine directly?
A: Yes. If your target is the quaternary amino acid (3,3-dimethyl), you must start with the Ni(II)-Alanine complex.
-
Note: The alkylation of the Alanine complex is sterically more demanding. You must use a stronger base (solid KOH or NaOH) and a phase transfer catalyst (TBAB) if performing under PTC conditions, or use NaH in DMF for anhydrous conditions.
Module 2: Stereocontrol & Kinetics (The Alkylation)
Q: I am obtaining a 1:1 mixture of L-isoleucine (2S,3S) and L-alloisoleucine (2S,3R). How do I shift the ratio toward the "allo" isomer?
A: This is the most critical optimization parameter. The ratio depends on whether you are operating under Kinetic or Thermodynamic control.
-
Mechanism: The alkylation of the Ni(II) enolate initially produces a kinetic mixture. However, the "allo" configuration (syn-relationship in the complex) is often thermodynamically less stable than the "iso" form in the complex, but this can be reversed depending on the specific alkyl halide and solvent.
-
Protocol for "Allo" Enrichment:
-
Base: Use DBU (1.5 eq) in Acetonitrile (MeCN) or DMF .
-
Epimerization: If the reaction yields the wrong diastereomer, do not quench immediately. Add a catalytic amount of base (KOtBu) and heat to
for 2-4 hours. This allows the -proton to equilibrate, settling the complex into its thermodynamic minimum. -
Steric Bulk: The "allo" selectivity increases with the bulk of the electrophile. For 3-methyl-alloisoleucine (using 2-bromobutane), the secondary halide requires higher temperatures (
), which naturally favors thermodynamic equilibration.
-
Q: The reaction has stalled at 60% conversion. Should I add more alkyl halide?
A: No. Adding more halide rarely solves stalling in this specific system.
-
Diagnosis: The breakdown of the Ni(II) complex (de-coordination) or product inhibition.
-
Troubleshooting:
-
Check the color. If the deep red solution turns brownish-green, the complex has decomposed.
-
Solution: Add 10% more Base (KOH/NaOH), not halide. The reaction consumes base stoichiometrically. Ensure vigorous stirring if using solid base (heterogeneous conditions).
-
Table 1: Solvent Effects on Diastereoselectivity (Typical Data)
| Solvent | Base | Condition | Major Isomer (Kinetic) | Major Isomer (Thermodynamic) |
| DMF | NaOH | Mix (Low dr) | L-allo-Ile (after heating) | |
| MeCN | DBU | L-Ile | L-allo-Ile | |
| Acetone | KOH | Reflux | L-allo-Ile | L-allo-Ile |
| DCM | NaOH/TBAB | PTC | L-Ile | L-Ile |
Module 3: Hydrolysis & Purification (Post-Reaction)
Q: During acid hydrolysis, my amino acid is racemizing. How do I prevent this?
A: The release of the free amino acid requires breaking the Ni-N and Ni-O bonds. Harsh conditions can epimerize the
-
Standard Protocol: 6M HCl at reflux is too harsh for sensitive substrates.
-
Optimized Protocol:
-
Use 2M to 3M HCl mixed with Methanol (1:1) .
-
Heat to
(do not reflux). -
Monitor the color change from Red (Complex)
Green (Free Ni salts). Stop immediately upon color change.
-
Q: How do I separate the chiral auxiliary (BPB) from the amino acid without column chromatography?
A: You should use a "Self-Validating" solubility switch.
-
Step 1: After hydrolysis, neutralize the solution to pH ~9.
-
Step 2: Extract with Chloroform (CHCl
) . The chiral auxiliary (BPB) is highly soluble in chloroform, while the free amino acid and Ni salts remain in the aqueous phase. -
Step 3: Load the aqueous phase onto a Cation Exchange Resin (Dowex 50W x8) .
-
Elute Ni salts with water.
-
Elute Amino Acid with 2M NH
OH.
-
-
Recovery: Evaporate the chloroform layer to recover the BPB auxiliary for re-use (Recyclability >95%).
Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing the stereochemistry during the alkylation step.
Caption: Decision tree for controlling diastereoselectivity (L-Ile vs. L-allo-Ile) via thermodynamic equilibration.
References & Authoritative Sources
-
Soloshonok, V. A., et al. (2003). "Asymmetric synthesis of
-amino acids via homologation of Ni(II) complexes of glycine Schiff bases." Journal of the American Chemical Society. -
Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-
-amino acids." Tetrahedron: Asymmetry. -
Wang, Y., et al. (2013). "Practical large-scale synthesis of non-proteinogenic amino acids via Ni(II) complexes."[1][2] Organic Process Research & Development.
-
Kotha, S., & Goyal, D. (2015). "Stereoselective synthesis of non-proteinogenic amino acids using Ni(II) complexes." Chemical Reviews.
Sources
Resolving difficult couplings with bulky non-standard amino acids
Welcome to the Steric Challenge Resolution Center. This guide is not a generic textbook; it is a tactical manual designed to rescue failing syntheses involving bulky non-standard amino acids (NSAAs) like
Part 1: The Diagnostic Matrix
Before selecting a reagent, you must diagnose the specific type of steric or chemical hurdle. Use this logic flow to determine your experimental path.
Figure 1: Decision matrix for selecting coupling strategies based on specific steric or chemical risks.
Part 2: The Reagent Arsenal
Standard reagents (HBTU/HCTU) often fail with NSAAs because they cannot generate an active ester reactive enough to overcome the energy barrier imposed by steric clash.
Comparative Performance Data
| Reagent Class | Reagent | Active Species | Steric Power | Racemization Risk | Best Use Case |
| Gold Standard | HATU | OAt Ester | High | Moderate | |
| Modern Elite | COMU | Oxyma Ester | High | Low | General bulky couplings. Safer than HATU (non-explosive) and easier to remove byproducts [2]. |
| Specialist | PyBOP | OBt Ester | Moderate | Moderate | When uronium salts cause guanidinylation (capping) of the amine.[2] |
| The "Nuclear" Option | TFFH | Acid Fluoride | Very High | High | Aib-Aib linkages or extremely hindered junctions where esters fail completely [3]. |
Part 3: Optimized Protocols
Protocol A: The "Battering Ram" (For -Methyls)
-methylation reduces the nucleophilicity of the amine.[2] You need the most reactive electrophile possible.-
Reagents: HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq).
-
Solvent: DMF (or NMP for aggregation-prone sequences).
-
Procedure:
-
Pre-activate AA (4 eq) with HATU/HOAt/DIEA for exactly 30 seconds. Do not over-activate.
-
Critical Step: Double couple. Perform the first coupling for 1 hour, drain, and repeat with fresh reagents for 2 hours.
-
Verification: The Kaiser test will likely yield a false negative (red is hard to see on secondary amines). Use the Chloranil Test or micro-cleavage LC-MS .
-
Protocol B: The "Thermal Surge" (Microwave Assisted)
For Aib and other
-
Reagents: DIC (1 eq) + Oxyma Pure (1 eq). Avoid HATU in microwave >50°C to prevent epimerization.
-
Settings:
-
Temp: 75°C (Standard) or 90°C (Difficult Aib-Aib).
-
Power: Dynamic (maintain constant temp).
-
Time: 2 x 5 minutes.
-
-
Note: If using Cys/His, lower temp to 50°C max [4].
Protocol C: The "Precision Strike" (Racemization Sensitive)
When coupling bulky residues adjacent to Cys or His, standard bases (DIEA) promote racemization via proton abstraction.
-
Reagents: DIC (1 eq) + Oxyma Pure (1 eq).
-
Base: 2,4,6-Collidine (TMP) or None .
-
Mechanism: Oxyma acts as a scavenger and proton shuttle without the high basicity of DIEA, preserving chirality [2].
-
Temp: Strictly Room Temperature (RT) or 0°C.
Part 4: Troubleshooting FAQ
Q: I am trying to couple Fmoc-Aib-OH to an Aib-loaded resin, but yields are <10%. Why? A: This is the "gem-dimethyl effect" working against you. The steric bulk makes the activated ester approach impossible.
-
The Fix: Switch to Fmoc-Amino Acid Fluorides . Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIEA. The acid fluoride is smaller and more reactive than the OAt/Oxyma ester. Alternatively, use symmetric anhydrides (AA:DIC 2:1 ratio) [3].
Q: My
-
The Fix: Use DBU (2%) in your piperidine deprotection cocktail, or heat the deprotection step to 50°C.
Q: I see a +152 Da mass adduct on my peptide after using HATU. A: This is Guanidinylation . The amine attacked the central carbon of the uronium salt (HATU) instead of the carbonyl of the amino acid.
-
The Fix: This happens when activation is too slow or excess HATU is used.
-
Ensure the amino acid is in slight excess over HATU (e.g., 1.1 : 1).
-
Switch to a phosphonium reagent like PyAOP or PyBOP , which cannot form guanidinium adducts.
-
Q: Can I use "Magic Mixture" (DCM/DMF/NMP) for these couplings? A: Yes. For bulky couplings, solvation of the resin-bound peptide is critical. Pure DMF is standard, but binary mixtures of DMF/DCM (1:1) can swell polystyrene resins better, exposing the hindered N-terminus.
Part 5: References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[5][7][8][9] Journal of the American Chemical Society.
-
Albericio, F., & El-Faham, A. (2009).[8] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[5][8] Chemistry – A European Journal.[8]
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.
-
Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. CEM Corporation Application Notes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
Strategies for removing protecting groups from 3-methyl-L-alloisoleucine without degradation
Technical Support Center: Deprotection Protocols for 3-Methyl-L-Alloisoleucine
Current Status: Online Agent: Senior Application Scientist (Peptide & Small Molecule Division) Ticket ID: 3ME-ALLO-DEP-001
Executive Summary: The Steric Challenge
3-Methyl-L-alloisoleucine presents a unique "double-threat" in synthesis:
-
Extreme Steric Hindrance: The
-carbon is fully substituted (quaternary-like environment due to the extra methyl group). This creates a "steric wall" that significantly retards the kinetics of deprotection reagents attacking the N- or C-terminus. -
Stereochemical Fragility: The
-proton is shielded, but once deprotonated (during base-mediated Fmoc removal or saponification), the re-protonation to the original configuration is not guaranteed. The thermodynamic drive to relax steric strain often leads to epimerization to the more stable isomer.
This guide replaces standard "cookbook" recipes with kinetically controlled protocols designed to bypass these degradation pathways.
Module 1: N-Terminal Deprotection (Fmoc Strategies)
The Problem: Standard 20% piperidine/DMF is often too slow due to the steric bulk of the 3-methyl group. Prolonged exposure leads to base-catalyzed
Protocol A: The "Flash" Deprotection (Recommended)
For preventing epimerization during synthesis elongation.
Mechanism: Uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a non-nucleophilic superbase, to accelerate proton abstraction from the Fmoc group without acting as a nucleophile on the peptide backbone.
| Reagent | Concentration | Solvent | Time | Temperature |
| DBU | 2% (v/v) | DMF | 2 x 3 min | RT ( |
| Piperidine | 2% (v/v) | DMF | (Included above) | RT |
Step-by-Step:
-
Wash: Flow DMF through the resin for 30 seconds.
-
Pulse 1: Apply 2% DBU / 2% Piperidine in DMF for 3 minutes .
-
Drain & Wash: Drain immediately. Wash with DMF (1 min).
-
Pulse 2: Apply fresh reagent for 3 minutes .
-
Quench: Drain and immediately wash with DMF x5 to remove all traces of base.
Critical Note: The 2% Piperidine is added solely to scavenge the dibenzofulvene byproduct. DBU does the heavy lifting of deprotection.
Protocol B: Mitigating DKP Formation (Dipeptide Stage)
If 3-Me-AlloIle is the 2nd residue from the C-terminus.
The Issue: The steric bulk forces the peptide backbone into a cis-amide conformation, perfectly positioning the N-terminus to attack the C-terminal ester linkage, cleaving the peptide off the resin as a cyclic Diketopiperazine (DKP).
Solution:
-
Resin Choice: MUST use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker physically blocks the N-terminus from curling back to attack the ester.[1]
-
Solvent: Use DCM (Dichloromethane) instead of DMF for the deprotection step. DKP formation is slower in non-polar solvents.
Module 2: C-Terminal Deprotection (Ester Hydrolysis)
The Problem: Saponification (LiOH/NaOH) is strictly contraindicated . The hydroxide ion will abstract the
Decision Matrix: Choosing the Right Ester
Figure 1: Decision tree for C-terminal deprotection reagents based on chemical compatibility.
Protocol C: Acidolysis of t-Butyl Esters (Gold Standard)
Best for preserving stereochemistry.
-
Cocktail: TFA:DCM (1:1 v/v). Note: Scavengers (TIS) are only needed if you have reactive side chains like Trp/Tyr.
-
Execution: Dissolve protected amino acid in minimal DCM. Add equal volume TFA.
-
Time: 30-60 minutes at RT. (Monitor by TLC; steric bulk may require up to 2 hours).
-
Workup: Do not neutralize with base. Evaporate volatiles in vacuo. Co-evaporate with toluene x3 to remove residual TFA.
Protocol D: "Water-Free" Hydrolysis of Methyl Esters
Use only if you cannot use t-Butyl/Benzyl esters.
Reagent: Trimethyltin Hydroxide (Me
-
Dissolve: Substrate in 1,2-dichloroethane (DCE).
-
Add: 2-4 equivalents of Me
SnOH. -
Heat: Reflux (
C) for 6-12 hours. -
Workup: Silica gel chromatography is required to remove organotin byproducts.
Module 3: Troubleshooting Center (FAQs)
Q1: I see a "doublet" peak in HPLC after Fmoc removal. Is this racemization?
-
Diagnosis: Likely yes. The 3-methyl-L-alloisoleucine has epimerized to 3-methyl-L-isoleucine (or D-allo).
-
Fix: Switch from 20% Piperidine to the 2% DBU / 2% Piperidine protocol (Module 1). Reduce temperature to
C if possible, though this will significantly slow the reaction due to steric bulk.
Q2: My peptide yield is <10% and I found the truncated sequence in the waste stream.
-
Diagnosis: Diketopiperazine (DKP) formation.[1][2][3][4] The dipeptide cyclized and cleaved itself from the resin.[4]
-
Fix: You are likely using Wang resin. Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[1] The massive trityl group sterically prevents the N-terminus from attacking the ester linkage.[1]
Q3: Boc deprotection is incomplete even after 1 hour in TFA.
-
Diagnosis: The hydrophobic "umbrella" of the 3-methyl group is repelling the solvated protons.
-
Fix: Increase TFA concentration to neat TFA . If using a cocktail, ensure DCM is absent (DCM creates a separate phase or dilutes the ion strength). Sonicate the reaction for the first 5 minutes to ensure wetting of the solid/bulk.
Q4: Can I use enzymatic hydrolysis for the methyl ester?
-
Diagnosis: Pig Liver Esterase (PLE) is often used for mild hydrolysis.
-
Feasibility: Low. The steric bulk at the
-position usually prevents the enzyme from fitting the substrate into the active site. Chemical methods (Acidolysis or Hydrogenolysis) are more reliable for this specific molecule.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link
- Foundational text on protecting group stability and deprotection vectors.
- Wade, J. D., et al. (2000). "Use of DBU for Fmoc deprotection to prevent aspartimide formation." Letters in Peptide Science, 7, 343–346.
-
Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta, 56(5), 1476-1482. Link
- Discusses the DKP form
-
Salomon, C. J., et al. (1994). "Bis(tributyltin) oxide: A mild and neutral reagent for the hydrolysis of esters." Journal of Organic Chemistry, 59(24), 7259–7266. Link
- Source for the organotin ester hydrolysis str
-
Coin, I., et al. (2007). "Deprotection of Fmoc using DBU/Piperidine." Nature Protocols, 2, 3247–3256. Link
- Detailed methodology for the DBU/Piperidine cocktail.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. peptide.com [peptide.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Validation of Absolute Configuration for Synthesized 3-methyl-L-alloisoleucine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of stereochemistry is not merely an analytical detail—it is a foundational pillar of a compound's identity, safety, and efficacy. Non-proteinogenic amino acids, such as 3-methyl-L-alloisoleucine, are increasingly incorporated into peptide therapeutics and complex molecules to enhance stability and potency. However, their synthesis often yields a mixture of stereoisomers, making the validation of the desired absolute configuration a critical and often challenging step.
This guide provides an in-depth comparison of modern analytical techniques for the definitive validation of 3-methyl-L-alloisoleucine's absolute configuration. We will move beyond simple protocol listings to explain the causality behind experimental choices, emphasizing an orthogonal, self-validating approach that builds an unassailable case for your compound's stereochemical integrity.
The Stereochemical Challenge: Four Isomers, One Target
Isoleucine and its derivatives possess two chiral centers, giving rise to four possible stereoisomers.[1][2] For 3-methylisoleucine, these are (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Our target, 3-methyl-L-alloisoleucine, corresponds to the (2S,3R) configuration. Its relationship to the other isomers is crucial to understand for developing a separation and validation strategy.
-
Enantiomers: (2S,3R) and (2R,3S) are mirror images.
-
Diastereomers: (2S,3R) is a diastereomer of (2S,3S) and (2R,3R).
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Enantiomers, however, have identical properties in an achiral environment and require a chiral selector or derivatizing agent to be resolved.
Caption: Relationships between the four stereoisomers of 3-methylisoleucine.
An Orthogonal Validation Workflow
A single analytical technique is rarely sufficient for absolute configuration assignment. A robust validation strategy employs multiple, independent (orthogonal) methods that corroborate each other. This workflow ensures that the final assignment is not an artifact of a single experimental condition.
Caption: A logical workflow for the robust validation of absolute configuration.
Comparative Analysis of Key Validation Techniques
Here, we compare the most powerful and accessible techniques for validating the absolute configuration of 3-methyl-L-alloisoleucine. The choice of method depends on sample availability, purity, and the instrumentation at hand.
| Technique | Principle | Primary Output | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[2][3] | Retention time data for stereoisomer separation. | Excellent for determining enantiomeric and diastereomeric purity; high throughput. | Relative method; requires an authentic reference standard of known configuration for definitive assignment. |
| NMR with Chiral Agents | Formation of diastereomeric complexes with a Chiral Solvating/Derivatizing Agent (CSA/CDA), leading to distinct NMR signals.[4][5] | Chemical shift differences (Δδ) between diastereomeric complexes. | Provides structural information and can assign configuration without a reference standard (e.g., Mosher's method).[5][6] | Requires derivatization or use of expensive CSAs; interpretation can be complex. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule.[7][8] | A unique spectral fingerprint for a specific enantiomer. | Provides absolute configuration without crystallization or derivatization; powerful for solution-state analysis.[9][10] | Requires specialized instrumentation; assignment relies on comparison to DFT calculations.[8][10] |
| Single-Crystal X-ray Diffraction (XRD) | Anomalous scattering of X-rays by the electron cloud of a crystallized molecule.[11][12] | Unambiguous 3D atomic coordinates and absolute configuration (e.g., Flack parameter).[11][13] | The "gold standard" for definitive, unambiguous assignment of absolute configuration.[14][15] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[7][14] |
Detailed Experimental Protocols
Method 1: Chiral HPLC for Stereoisomeric Purity
This protocol is designed to separate all four potential stereoisomers, allowing for the quantification of the desired 3-methyl-L-alloisoleucine and the identification of impurities. The key is the selection of a Chiral Stationary Phase (CSP) known to be effective for underivatized amino acids.
Rationale: A teicoplanin-based macrocyclic glycopeptide CSP is chosen for its proven ability to resolve native amino acid enantiomers and diastereomers in reversed-phase or polar ionic modes.[3] This direct method avoids derivatization, which can introduce artifacts and racemization.
Step-by-Step Protocol:
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid. The organic/aqueous ratio and additive may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized product and any available standards (e.g., L-isoleucine) in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Compare the retention time of the major peak in the synthesized sample to that of an authentic 3-methyl-L-alloisoleucine standard if available. The presence of other peaks indicates diastereomeric or enantiomeric impurities.
Method 2: NMR with Chiral Solvating Agent (CSA)
This protocol uses a chiral solvating agent to create transient diastereomeric complexes in the NMR tube, allowing for the differentiation of enantiomers. This is a non-destructive method that can provide absolute configuration information by following established models.
Rationale: We select a bis-thiourea based CSA, which has been shown to be effective for the analysis of N-derivatized amino acids.[5][16] The dual-enantiomer approach (using both R,R- and S,S-CSA) provides a self-validating system where the pattern of chemical shift changes (Δδ) can be reliably correlated to the absolute configuration.[5]
Step-by-Step Protocol:
-
Derivatization: React the synthesized 3-methyl-L-alloisoleucine with 3,5-dinitrobenzoyl chloride to form the N-DNB derivative. This enhances the interaction with the CSA.
-
Sample Preparation (Tube 1): Dissolve ~2 mg of the N-DNB derivative in 0.6 mL of CDCl₃. Add 1.1 equivalents of the (R,R)-BTDA chiral solvating agent.
-
Sample Preparation (Tube 2): Prepare a second sample identical to the first, but use the (S,S)-BTDA chiral solvating agent.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Analysis:
-
Identify a well-resolved proton signal close to the chiral center (e.g., the α-proton).
-
Calculate the chemical shift difference: Δδ(S-R) = δ(S,S-complex) - δ(R,R-complex).
-
Compare the sign (+ or -) of the calculated Δδ to the established model for this class of CSA and analyte to assign the absolute configuration.[5][6]
-
Method 3: Vibrational Circular Dichroism (VCD) for Absolute Assignment
VCD provides a definitive, non-destructive method for determining absolute configuration in solution, making it ideal when crystallization fails.[7][17]
Rationale: VCD measures the difference in absorption of left and right circularly polarized IR light during vibrational transitions.[8] An experimental VCD spectrum is a unique fingerprint of a molecule's absolute configuration. By comparing this experimental spectrum to one predicted by Density Functional Theory (DFT) calculations for a known configuration (e.g., 2S,3R), a match confirms the assignment.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M. The sample is recoverable.[8]
-
VCD Measurement: Acquire the VCD and IR spectra in the fingerprint region (e.g., 2000-1000 cm⁻¹) on a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling (DFT):
-
Build a 3D model of the (2S,3R)-3-methyl-alloisoleucine molecule.
-
Perform a conformational search and geometry optimization using a standard level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers.
-
-
Spectral Comparison:
-
Overlay the experimental VCD spectrum with the population-weighted calculated VCD spectrum for the (2S,3R) configuration.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the synthesized sample is confirmed as (2S,3R).
-
If the spectra are perfect mirror images, the sample has the opposite (2R,3S) configuration.
-
Conclusion and Recommendations
Validating the absolute configuration of a complex molecule like 3-methyl-L-alloisoleucine demands a multi-faceted, orthogonal approach.
-
For Routine Purity Assessment: Chiral HPLC is the workhorse method. It is fast, reliable, and provides excellent quantitative data on stereoisomeric purity, provided a reference standard is available.
-
For Definitive Assignment without a Standard: A combination of NMR with a chiral solvating agent and VCD spectroscopy provides a powerful, solution-based strategy. NMR can help elucidate the relative configuration, while VCD provides the final, unambiguous absolute configuration by matching experimental data to first-principles calculations.
-
The Gold Standard: If a high-quality single crystal can be obtained, Single-Crystal X-ray Diffraction remains the ultimate arbiter, providing a complete and irrefutable three-dimensional structure.[11][12]
By strategically combining these techniques, researchers and drug developers can build a scientifically sound and defensible case for the stereochemical identity of their synthesized molecules, ensuring quality, safety, and reproducibility in their work.
References
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Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
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BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]
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Spark904. Absolute configuration of complex chiral molecules. Available from: [Link]
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J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available from: [Link]
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American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]
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ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available from: [Link]
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Royal Society of Chemistry. Chiral sensors for determining the absolute configurations of α-amino acid derivatives. Available from: [Link]
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Rondinini, V., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 2930. Available from: [Link]
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Semantic Scholar. Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Available from: [Link]
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National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]
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PubMed. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]
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ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available from: [Link]
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Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
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PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available from: [Link]
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Houben-Weyl. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]
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The Pivotal Role of L-allo-Enduracididine in Teixobactin's Bioactivity: A Comparative Guide to Analogue Efficacy
The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global health, necessitating the discovery of novel antibiotics with unconventional mechanisms of action. Teixobactin, a cyclic depsipeptide isolated from the unculturable bacterium Eleftheria terrae, has emerged as a promising candidate, exhibiting potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with no detectable resistance development to date.[1][2] A key structural feature of Teixobactin is the presence of several non-proteinogenic amino acids, most notably the rare and synthetically challenging L-allo-enduracididine. This guide provides an in-depth, data-driven comparison of Teixobactin analogues wherein this critical residue has been substituted, offering researchers and drug developers insights into the structure-activity relationships that govern its potent bioactivity.
The Mechanism of Action: A Two-Pronged Attack on the Bacterial Cell Envelope
Teixobactin's potent bactericidal activity stems from its ability to inhibit cell wall biosynthesis by binding to highly conserved precursors, lipid II and lipid III.[1] This interaction is multifaceted; the C-terminal enduracididine headgroup of Teixobactin specifically binds to the pyrophosphate-sugar moiety of lipid II, while the N-terminus coordinates with the pyrophosphate of another lipid II molecule. This binding sequesters these essential building blocks, preventing their incorporation into the growing peptidoglycan and teichoic acid chains, ultimately leading to cell lysis.[3][4] Furthermore, the binding of Teixobactin to lipid II induces the formation of supramolecular fibrillar structures that disrupt the integrity of the bacterial membrane, creating a dual-pronged attack on the cell envelope.
The Synthetic Challenge and the Rationale for Analogue Development
The complex structure of Teixobactin, particularly the presence of L-allo-enduracididine, presents a significant hurdle to its large-scale synthesis and clinical development. The synthesis of this rare amino acid is a multi-step, low-yield process, making the overall synthesis of native Teixobactin laborious and expensive.[5][6] Consequently, a major focus of Teixobactin research has been the development of analogues that replace L-allo-enduracididine with more readily available amino acids, aiming to retain or even improve upon the bioactivity of the parent compound while simplifying the synthetic route.
Bioactivity Comparison: The Impact of L-allo-Enduracididine Substitution
Structure-activity relationship (SAR) studies have been instrumental in elucidating the role of each amino acid in Teixobactin's activity. The substitution of L-allo-enduracididine at position 10 has been a primary focus of these investigations.
Substitution with Cationic Amino Acids
Initial hypotheses suggested that the positive charge of the guanidinium group on L-allo-enduracididine was crucial for its interaction with the negatively charged pyrophosphate of lipid II. Consequently, early analogues focused on replacing it with other cationic amino acids like L-arginine (Arg) and L-lysine (Lys).
While the L-Arg10 analogue of Teixobactin demonstrated a similar spectrum of activity against Gram-positive bacteria, its potency was generally reduced compared to the natural product.[2] For instance, one study reported an approximately 10-fold reduction in activity when L-allo-enduracididine was substituted with L-arginine.[2] Similarly, the L-Lys10 analogue showed comparable or slightly inferior activity to the L-Arg10 version.[7]
Surprising Potency of Analogues with Non-Cationic, Non-Polar Substitutions
Contrary to the initial hypothesis, subsequent research revealed that a cationic residue at position 10 is not an absolute requirement for high potency. Remarkably, analogues with non-polar amino acids such as Leucine (Leu) and Isoleucine (Ile) at position 10 exhibited potent antibacterial activity, in some cases matching or even exceeding that of the L-Arg10 analogue and approaching the activity of natural Teixobactin against certain strains.[5][6]
For example, Leu10- and Ile10-teixobactin analogues have shown highly potent activity against a broad panel of MRSA and VRE strains.[5][6] This suggests that while the cationic nature of L-allo-enduracididine contributes to binding, other interactions, possibly hydrophobic, also play a significant role in the overall efficacy.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Teixobactin analogues against representative Gram-positive pathogens, illustrating the impact of substituting L-allo-enduracididine.
| Analogue | Substitution at Position 10 | S. aureus (MRSA) ATCC 33591 MIC (µg/mL) | E. faecalis (VRE) ATCC 51299 MIC (µg/mL) | Reference |
| Natural Teixobactin | L-allo-enduracididine | 0.25 | 0.5 | [6] |
| Analogue 1 | L-Arginine | 1-2 | 2 | [2][7] |
| Analogue 2 | L-Lysine | 2 | 4 | [7] |
| Analogue 3 | L-Leucine | 0.25 - 0.5 | 0.5 - 1 | [5][6] |
| Analogue 4 | L-Isoleucine | ≤0.25 | ≤0.0625 | [5] |
Cytotoxicity Profile of Teixobactin Analogues
A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. Teixobactin and its analogues generally exhibit low cytotoxicity and hemolytic activity.[1][8] Studies on analogues where L-allo-enduracididine is replaced with non-polar amino acids like alanine, valine, and leucine have shown no significant toxicity to HeLa cells at concentrations well above their MIC values.[5] Similarly, prodrug "isobactin" analogues, designed to improve solubility, also demonstrate little to no hemolytic activity or cytotoxicity.[8][9][10] This favorable safety profile further underscores the therapeutic potential of these simplified analogues.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of Teixobactin analogues.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Teixobactin analogues (stock solutions in a suitable solvent, e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of the Teixobactin analogues in MHB directly in the 96-well plate.
-
Typically, add 50 µL of MHB to wells 2 through 11.
-
Add 100 µL of the highest concentration of the analogue to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the analogue at which there is no visible growth.
-
Cytotoxicity Assay (MTT or CCK-8 Assay)
Objective: To assess the effect of Teixobactin analogues on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Teixobactin analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Teixobactin analogues in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analogues.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the analogues) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (using CCK-8 as an example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the analogue concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the mode of action of Teixobactin, the following diagrams are provided.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Teixobactin Analogues.
Caption: Simplified Mechanism of Action of Teixobactin.
Conclusion and Future Perspectives
The journey of Teixobactin from a novel discovery to a promising antibiotic lead has been significantly shaped by the elegant work on its synthetic analogues. The initial assumption that the cationic L-allo-enduracididine was indispensable for high potency has been challenged by the remarkable activity of analogues with non-polar substitutions at position 10. This finding has broadened the scope for designing new Teixobactin-based therapeutics with simplified synthetic pathways and potentially improved pharmacological properties.
Future research should continue to explore a wider range of substitutions at various positions within the Teixobactin scaffold to further refine the structure-activity relationships. Investigating the impact of these modifications on the formation of supramolecular structures and membrane disruption will provide a more complete understanding of its mechanism of action. Ultimately, the development of cost-effective and highly potent Teixobactin analogues holds immense promise in the ongoing battle against antibiotic-resistant bacteria.
References
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Jones, C. R., Lai, G. H., Padilla, M. S. T. L., & Nowick, J. S. (2024). Investigation of Isobactin Analogues of Teixobactin. ACS Medicinal Chemistry Letters, 15(7), 1136-1142. [Link]
- Parmar, A., Iyer, A., Kumar, D., et al. (2017). Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding. Chemical Science, 8(12), 8448–8455.
- Gryboś, R., Tarnowska, A., Leśniak, D., et al. (2023). New Teixobactin Analogues with a Total Lactam Ring. ACS Medicinal Chemistry Letters, 14(12), 1775–1781.
- Mishra, B., Reiling, S., Zarena, D., & Wang, G. (2017). Teixobactin and Its Analogues: A New Hope in Antibiotic Discovery. ACS Omega, 2(8), 4383–4393.
- Lai, G. H., Jones, C. R., & Nowick, J. S. (2022). Isobactins: O-acyl isopeptide prodrugs of teixobactin and teixobactin derivatives. Chemical Science, 13(43), 12796–12805.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 20, 2026, from [Link]
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Kopera, E., & Szymański, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Su, Z., Zhang, J., Li, Z., et al. (2017). Synthesis and structure–activity relationship studies of teixobactin analogues. RSC Advances, 7(12), 7083–7087.
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MIC Testing. (n.d.). [PowerPoint slides]. Retrieved February 20, 2026, from [Link]
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Gryboś, R., Tarnowska, A., Leśniak, D., et al. (2023). New Teixobactin Analogues with a Total Lactam Ring. University of Liverpool Repository. [Link]
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de la Torre, B. G., & Albericio, F. (2016). Lysine Scanning of Arg10–Teixobactin: Deciphering the Role of Hydrophobic and Hydrophilic Residues. ResearchGate. [Link]
- Karas, J. A., O'Brien-Simpson, N. M., O'Mara, M. L., & Separovic, F. (2020). Rational Design and Synthesis of Modified Teixobactin Analogues: In Vitro Antibacterial Activity against Staphylococcus aureus. Annals of the New York Academy of Sciences, 1459(1), 86-105.
- Parmar, A., Iyer, A., Kumar, D., et al. (2017). Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding. Chemical Science, 8(12), 8448–8455.
- Cochrane, S. A., & Vederas, J. C. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2456–2472.
- BenchChem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.
- Parmar, A., Iyer, A., Kumar, D., et al. (2024). Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding. University of Lincoln - Figshare.
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
- Chen, C., Su, Z., Li, Z., et al. (2018). Synthesis and antibacterial studies of teixobactin analogues with non-isostere substitution of enduracididine. Bioorganic & Medicinal Chemistry, 26(5), 1030–1035.
- Li, J., Li, R., Wang, H., et al. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Molecules, 29(11), 2519.
- Wang, G., Li, X., Wang, Z., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 62(7), e00332-18.
- Giacometti, A., Cirioni, O., Ghiselli, R., et al. (2002). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Journal of Antimicrobial Chemotherapy, 50(3), 331–338.
- Abbadessa, A., Piras, C., Di Pilato, V., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13589.
- Trimble, M. J., Ramage, G., & Mowat, E. (2014). Cationic Antimicrobial Peptide Cytotoxicity. Symbiosis, 1(1), 103.
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Chiral GC analysis for purity assessment of 3-methyl-L-alloisoleucine
Title: Precision Purity Assessment of 3-Methyl-L-Alloisoleucine via Chiral Gas Chromatography Subtitle: A Comparative Technical Guide for Stereochemical Validation
Executive Summary
The accurate analysis of 3-methyl-L-alloisoleucine (a non-proteinogenic, branched-chain amino acid) presents a unique stereochemical challenge. Unlike standard amino acids, this molecule possesses two chiral centers (
While HPLC (using Marfey’s reagent) is a common alternative, Chiral Gas Chromatography (GC) using a Chirasil-L-Val stationary phase remains the gold standard for this application. GC offers superior peak capacity for separating aliphatic diastereomers and higher sensitivity for trace impurity detection (0.1%) without the kinetic resolution issues often seen in pre-column derivatization for HPLC.
Comparative Analysis: GC vs. Alternatives
The following table objectively compares the primary analytical platforms for branched-chain amino acid purity.
| Feature | Chiral GC (Recommended) | HPLC (Marfey's Reagent) | Chiral HPLC (Crown Ether) |
| Stationary Phase | Chirasil-L-Val (Polymeric chiral selector) | C18 (Achiral) | Crownpak CR (+) (Chiral Selector) |
| Separation Mechanism | Hydrogen bonding & Dipole interaction | Diastereomeric formation (L-FDAA) | Host-Guest inclusion complex |
| Resolution (Rs) | High (> 2.5) for all 4 isomers | Moderate (Co-elution of aliphatic isomers common) | High for enantiomers; Low for diastereomers |
| Derivatization | Required (N-PFP-O-Isopropyl ester) | Required (L-FDAA / L-FDLA) | None (Direct injection) |
| Sensitivity (LOD) | High (FID/MS) - ideal for <0.1% impurities | Moderate (UV 340nm) | Low (Refractive Index or UV @ 200nm) |
| Cost per Run | Low (consumables) | High (expensive reagents) | High (column cost) |
Expert Insight: Why GC Wins for 3-Methyl-L-Alloisoleucine
The "allo" vs. "iso" distinction is defined by the stereochemistry at the
Conversely, the Chirasil-L-Val GC phase utilizes a "multiple interaction" mechanism. The L-valine-tert-butylamide moiety bonded to the siloxane backbone interacts via hydrogen bonding with the analyte. The slight structural difference between the erythro (iso) and threo (allo) forms leads to significantly different thermodynamic interactions with the polymer, resulting in baseline separation of all four stereoisomers.
Validated Experimental Protocol
Method Principle: To render the amino acid volatile and improve stereoselectivity, we employ a two-step derivatization to form the N-pentafluoropropionyl (PFP)-O-isopropyl ester . The isopropyl group increases steric bulk (improving chiral recognition), while the PFP group enhances volatility and detectability.
Step-by-Step Workflow
Reagents:
-
3-methyl-L-alloisoleucine sample (dry).
-
Acetyl chloride / Isopropanol (freshly prepared 20% v/v).
-
Dichloromethane (DCM) or Ethyl Acetate.
Protocol:
-
Esterification:
-
Weigh 1 mg of sample into a reaction vial.
-
Add 200 µL of HCl/Isopropanol (prepared by slowly adding acetyl chloride to cooled isopropanol).
-
Heat at 100°C for 45 minutes .
-
Mechanism: Acid-catalyzed esterification of the carboxylic acid.
-
Critical Step: Evaporate to dryness under a stream of nitrogen. Ensure complete removal of HCl to prevent hydrolysis of the anhydride in the next step.
-
-
Acylation:
-
Add 200 µL of DCM and 50 µL of PFPA.
-
Heat at 100°C for 15 minutes .
-
Mechanism: Acylation of the amine group.
-
Evaporate to dryness under nitrogen at room temperature (do not heat excessively, as derivatives are volatile).
-
Re-dissolve in 500 µL of DCM for injection.
-
-
GC Analysis:
-
Column: Agilent CP-Chirasil-L-Val (25 m x 0.25 mm x 0.12 µm).
-
Carrier Gas: Helium or Hydrogen (Constant flow 1.5 mL/min).
-
Injector: Split (1:50) at 250°C.
-
Detector: FID at 300°C (or MS in SIM mode for trace analysis).
-
Oven Program: 70°C (hold 1 min)
4°C/min 180°C (hold 5 min).
-
Self-Validating Workflow Diagram
The following diagram illustrates the critical path for analysis, including the mandatory "Racemic Validation" step to ensure column performance.
Caption: Workflow for chiral GC analysis including the critical system suitability step using a racemic standard to confirm elution order and resolution.
Data Interpretation & Troubleshooting
Elution Order
On a Chirasil-L-Val column, the elution order for branched-chain amino acids typically follows the thermodynamics of interaction with the L-valine stationary phase.
-
Typical Order: D-Allo
D-Iso L-Allo L-Iso. -
Note: The D-enantiomers usually elute before L-enantiomers on this phase. However, the exact position of the 3-methyl-allo isomer relative to the standard isoleucine isomers must be confirmed with a standard.
Calculations
To assess purity, calculate both Enantiomeric Excess (ee) and Diastereomeric Excess (de):
-
Enantiomeric Purity:
-
Diastereomeric Purity:
Troubleshooting Guide
-
Peak Tailing: Indicates incomplete derivatization or active sites in the liner. Solution: Re-derivatize with fresh reagents or replace the GC liner (deactivated wool).
-
Racemization: If D-isomer levels are unexpectedly high (e.g., >2%), check the esterification temperature. Prolonged heating >110°C in acidic alcohol can induce racemization.
-
No Separation: Water in the sample. Solution: Ensure the sample is lyophilized before derivatization; PFPA hydrolyzes instantly in the presence of water.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Agilent Technologies. (2011).[5] Optical isomer separation of amino acids using Agilent CP-Chirasil Val. Application Note 5991-0814EN.
-
Waldhier, M. C., et al. (2010).[6][7] Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.[6]
-
Zahradníčková, H., et al. (2009).[8] GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column.[6][7][8][9] Journal of Separation Science, 32(22), 3919-3924.[8]
Sources
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-methyl-L-alloisoleucine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the introduction of novel, non-standard amino acids like 3-methyl-L-alloisoleucine into experimental workflows is a common occurrence. While these unique building blocks offer exciting possibilities in peptide and protein engineering, they also necessitate a thorough and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 3-methyl-L-alloisoleucine, grounded in established safety protocols and a deep understanding of chemical causality. Our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value beyond the product itself.
Hazard Assessment: Understanding the Compound
Key Takeaway: Assume 3-methyl-L-alloisoleucine is a non-hazardous but potentially irritating solid. Adherence to standard laboratory chemical handling procedures is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is a critical step in ensuring your safety when handling any chemical.[5][6][7] The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect against identified hazards.[8] For handling 3-methyl-L-alloisoleucine in its solid form and in solution, the following PPE is required:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from airborne powder and accidental splashes of solutions.[6][9][10] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the chemical.[5][6][10] |
| Body Protection | Full-length laboratory coat | Prevents contamination of personal clothing and protects the skin from spills.[9] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[9] |
It is imperative to inspect all PPE for integrity before each use and to remove it before leaving the laboratory to prevent cross-contamination.[9]
Operational Plan: From Receipt to Use
A structured workflow is essential for the safe and efficient handling of 3-methyl-L-alloisoleucine. The following procedural steps are designed to minimize risk at each stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[11]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[3] Store away from incompatible materials, such as strong oxidizing agents.[1]
Handling the Solid Compound (Weighing and Aliquoting)
Due to the potential for respiratory irritation from airborne dust, handling the solid form of 3-methyl-L-alloisoleucine requires specific engineering controls.
Experimental Protocol:
-
Work Area: Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[9][12]
-
Don PPE: Before handling the chemical, put on your laboratory coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Use a weigh boat or appropriate container to accurately measure the desired amount of the compound.
-
Transfer: Carefully transfer the weighed solid to your reaction vessel or storage container.
-
Clean-up: After handling, wipe down the work surface and any equipment with a damp cloth to remove any residual powder. Dispose of contaminated materials as outlined in the disposal plan.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[9]
Preparing Solutions
The preparation of solutions should also be conducted with care to avoid splashes and skin contact.
Experimental Protocol:
-
Work Area: While a fume hood is not strictly necessary for preparing solutions of non-volatile compounds, it is good practice to work in a well-ventilated area.
-
Don PPE: Wear your laboratory coat, chemical splash goggles, and nitrile gloves.
-
Dissolution: Slowly add the weighed 3-methyl-L-alloisoleucine to the desired solvent in an appropriate container. Stir or vortex as needed to dissolve.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.[11]
-
Storage: Store the solution in a tightly sealed container in a designated and appropriate location.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9] Since 3-methyl-L-alloisoleucine is not classified as a hazardous substance, its disposal is more straightforward than that of hazardous materials.
Solid Waste
Unused or waste 3-methyl-L-alloisoleucine powder, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), can be disposed of in the regular laboratory trash, provided they are not mixed with hazardous waste.[13]
Disposal Protocol:
-
Containment: Place the solid waste in a sealed bag or container to prevent dust from becoming airborne.
-
Labeling: While not always required for non-hazardous waste, it is good practice to label the container as "Non-Hazardous Laboratory Waste."
-
Disposal: Dispose of the sealed container in the designated laboratory trash receptacle.
Aqueous Solutions
Non-hazardous, halogen-free organic solutions, such as aqueous solutions of 3-methyl-L-alloisoleucine, may be permissible for drain disposal in some municipalities. However, it is crucial to consult and adhere to your institution's and local regulations regarding sewer disposal.
Disposal Protocol:
-
Verification: Confirm with your institution's Environmental Health and Safety (EHS) office that drain disposal of non-hazardous amino acid solutions is permitted.
-
Dilution: If permitted, flush the solution down the drain with copious amounts of water to ensure adequate dilution.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek medical attention.[4] |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the disposal workflow.
Caption: PPE Selection Workflow for 3-methyl-L-alloisoleucine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. cellseco.com [cellseco.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. pps-essentials.co.uk [pps-essentials.co.uk]
- 7. sams-solutions.com [sams-solutions.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. cdc.gov [cdc.gov]
- 10. falseguridad.com [falseguridad.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. Qualitative Analysis of Amino Acid (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. csn.edu [csn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
